molecular formula C8H18IN B15620766 8-Iodooctan-1-amine

8-Iodooctan-1-amine

Número de catálogo: B15620766
Peso molecular: 255.14 g/mol
Clave InChI: JDARYHFDNKWPRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Iodooctan-1-amine is a useful research compound. Its molecular formula is C8H18IN and its molecular weight is 255.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H18IN

Peso molecular

255.14 g/mol

Nombre IUPAC

8-iodooctan-1-amine

InChI

InChI=1S/C8H18IN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2

Clave InChI

JDARYHFDNKWPRQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Synthesis and Purification of 8-Iodooctan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 8-Iodooctan-1-amine, a valuable bifunctional molecule for chemical synthesis and drug development. The document outlines a detailed three-step synthetic pathway, starting from the readily available 8-bromooctan-1-amine, and provides protocols for purification and characterization of the intermediates and the final product.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process involving the protection of the amino group, a halide exchange reaction, and subsequent deprotection. This strategy prevents side reactions associated with the nucleophilic and basic nature of the primary amine.

Synthesis_Pathway A 8-Bromooctan-1-amine B tert-Butyl (8-bromooctyl)carbamate A->B Boc Anhydride, Triethylamine, CH2Cl2 C tert-Butyl (8-iodooctyl)carbamate B->C Sodium Iodide, Acetone, Reflux D This compound Hydrochloride C->D 4M HCl in Dioxane E This compound (Free Base) D->E Aqueous NaOH, Extraction Purification_Workflow cluster_0 Purification of this compound Hydrochloride cluster_1 Purification of this compound (Free Base) A Crude this compound Hydrochloride B Recrystallization A->B C Pure Crystalline Solid B->C D Solvent System: Isopropanol/Diethyl Ether or Ethanol/Hexane B->D E Crude this compound (from basification of HCl salt) F Vacuum Distillation E->F G Pure Liquid Amine F->G H Conditions: High Vacuum (<1 mmHg) Elevated Temperature F->H

8-Iodooctan-1-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Iodooctan-1-amine, a bifunctional organic compound with potential applications in chemical synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from analogous compounds and established chemical principles to offer valuable insights for research and development.

Core Compound Data

While a specific CAS number for this compound is not readily found in chemical databases, its key molecular properties can be calculated. For comparative purposes, data for its chloro and bromo analogues are presented below.

PropertyThis compound8-Bromooctan-1-amine8-Chlorooctan-1-amine
CAS Number Not available98007-71-7[1]10573-33-8[2]
Molecular Formula C₈H₁₈INC₈H₁₈BrN[1]C₈H₁₈ClN[2]
Molecular Weight 255.14 g/mol 208.14 g/mol [1]163.69 g/mol [2]
IUPAC Name This compound8-bromooctan-1-amine[1]8-chlorooctan-1-amine[2]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of haloamines. One common approach involves the conversion of a corresponding amino alcohol.

Proposed Synthesis of this compound

A potential two-step synthesis starting from 8-aminooctan-1-ol is outlined below. This method is based on the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with iodide.

Step 1: Tosylation of 8-aminooctan-1-ol The hydroxyl group of 8-aminooctan-1-ol is first converted to a tosylate to make it a better leaving group. This is typically achieved by reacting the amino alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The amine group may require protection prior to this step.

Step 2: Iodination The resulting tosylated intermediate is then reacted with a source of iodide, such as sodium iodide (NaI) in a polar aprotic solvent like acetone. This proceeds via an SN2 reaction to yield this compound.

Below is a workflow diagram illustrating this proposed synthetic pathway.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Iodination 8-Aminooctan-1-ol 8-Aminooctan-1-ol TsCl_Pyridine p-Toluenesulfonyl chloride, Pyridine 8-Aminooctan-1-ol->TsCl_Pyridine Tosyl_Intermediate 8-(Tosyloxy)octan-1-amine (or protected amine) TsCl_Pyridine->Tosyl_Intermediate NaI_Acetone Sodium Iodide, Acetone Tosyl_Intermediate->NaI_Acetone This compound This compound NaI_Acetone->this compound

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

Long-chain bifunctional molecules like this compound are valuable building blocks in medicinal chemistry. The primary amine can be used for amide bond formation, while the iodo group can participate in various cross-coupling reactions.

Role as a Linker and Scaffold

The dual functionality of this compound makes it a candidate for use as a linker in the development of complex molecules such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). The amine can be coupled to a targeting moiety, and the alkyl iodide can be used to attach a payload or another functional group.

The logical workflow for utilizing such a compound in a drug discovery program is depicted below.

G Start This compound (Bifunctional Building Block) Amine_Reaction Amine Functionalization (e.g., Amide Coupling) Start->Amine_Reaction Iodide_Reaction Iodide Functionalization (e.g., Cross-Coupling) Start->Iodide_Reaction Targeting_Moiety Attach to Targeting Moiety Amine_Reaction->Targeting_Moiety Payload_Moiety Attach to Payload/Effector Iodide_Reaction->Payload_Moiety Complex_Molecule Formation of Complex Molecule (e.g., PROTAC, ADC) Targeting_Moiety->Complex_Molecule Payload_Moiety->Complex_Molecule Biological_Screening Biological Screening and Lead Optimization Complex_Molecule->Biological_Screening

Caption: Logical workflow for drug discovery using a bifunctional scaffold.

Signaling Pathways and Mechanism of Action

As this compound is a building block rather than a therapeutic agent itself, it does not have a direct signaling pathway. However, its utility lies in its ability to be incorporated into molecules that can modulate specific pathways. For instance, if used as a linker in a PROTAC, it would facilitate the ubiquitination and subsequent degradation of a target protein, thereby impacting the signaling pathway in which that protein is involved.

Conclusion

While specific experimental data for this compound is scarce, its chemical structure suggests significant potential as a versatile tool for researchers in organic synthesis and drug discovery. The information provided in this guide, based on analogous compounds and established chemical principles, offers a foundation for its synthesis and application in the development of novel chemical entities. Further research is warranted to fully characterize its properties and explore its utility.

References

Spectroscopic Profile of 8-Iodooctan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 8-Iodooctan-1-amine, a bifunctional molecule of interest in synthetic chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the analysis of its constituent functional groups: a primary amine and a primary iodoalkane.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.19Triplet2HI-CH₂ -(CH₂)₆-CH₂-NH₂
~ 2.68Triplet2HI-(CH₂)₇-CH₂ -NH₂
~ 1.82Quintet2HI-CH₂-CH₂ -(CH₂)₅-CH₂-NH₂
~ 1.55Quintet2HI-(CH₂)₆-CH₂ -CH₂-NH₂
~ 1.2-1.4Multiplet8HI-(CH₂)₂-(CH₂ )₄-(CH₂)₂-NH₂
~ 1.15Broad Singlet2HI-(CH₂)₈-NH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 42.5I-(CH₂)₇-C H₂-NH₂
~ 33.8I-CH₂-C H₂-(CH₂)₆-NH₂
~ 33.5I-(CH₂)₆-C H₂-CH₂-NH₂
~ 30.5I-C H₂-(CH₂)₇-NH₂
~ 28.5I-(CH₂)₂-C H₂-(CH₂)₅-NH₂
~ 28.2I-(CH₂)₃-C H₂-(CH₂)₄-NH₂
~ 26.5I-(CH₂)₄-C H₂-(CH₂)₃-NH₂
~ 7.2I-(CH₂)₅-C H₂-(CH₂)₂-NH₂
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (primary amine, two bands)[1][2][3]
2850-2960StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)[1]
1450-1470MediumC-H bend (scissoring)
1020-1250Medium to StrongC-N stretch (aliphatic amine)[1][2]
665-910BroadN-H wag[1]
~ 500-600StrongC-I stretch
Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI)

m/zPredicted Fragment
269[M]⁺ (Molecular Ion)
142[M - I]⁺
127[I]⁺
30[CH₂NH₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the data with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to a standard 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-300).

    • The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis_Workflow cluster_synthesis Hypothetical Synthesis Starting_Material 8-Bromooctan-1-amine Reaction Finkelstein Reaction (NaI, Acetone) Starting_Material->Reaction Product This compound Reaction->Product Purification Workup & Purification Product->Purification

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Physicochemical Landscape of 8-Iodooctan-1-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Solubility Profile

The solubility of 8-Iodooctan-1-amine is governed by the interplay of its primary amine (-NH2) group and the long, nonpolar iodo-octyl chain. The amine group can engage in hydrogen bonding, promoting solubility in polar solvents. Conversely, the eight-carbon alkyl chain contributes significant hydrophobic character, favoring solubility in nonpolar organic solvents. The principle of "like dissolves like" suggests a varied solubility profile.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and alcohols, moderate solubility in nonpolar solvents, and limited solubility in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine group can form hydrogen bonds with the hydroxyl group of the solvent.[1][2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and can effectively solvate the amine group.[3][4]
AcetonitrileModerateLess polar than DMSO and DMF, which may result in slightly lower solubility.[4]
Chlorinated Dichloromethane (DCM), ChloroformHighGood balance of polarity to solvate both the polar amine head and the nonpolar alkyl tail.[3]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighTHF is a polar ether that should effectively dissolve the compound. Diethyl ether is less polar.
Aromatic Toluene, BenzeneModerateThe nonpolar aromatic ring interacts favorably with the long alkyl chain.
Nonpolar Hexane, HeptaneLow to ModerateThe long alkyl chain promotes solubility, but the polar amine group limits it.
Aqueous WaterLowThe hydrophobic nature of the eight-carbon chain is expected to significantly limit aqueous solubility.[5]

Stability Considerations and Predicted Profile

The stability of this compound is primarily influenced by the carbon-iodine (C-I) bond. Iodoalkanes are the most reactive among the haloalkanes due to the relatively weak C-I bond.[5][6][7] This inherent reactivity makes the compound susceptible to degradation under certain conditions.

Table 2: Predicted Stability and Degradation Profile of this compound

ConditionPotential for DegradationLikely Degradation Pathway(s)Prevention/Mitigation Strategies
Light HighPhotolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent side reactions.Store in amber vials or protect from light.
Elevated Temperature Moderate to HighThermal decomposition. The C-I bond can break at elevated temperatures.Store in a cool place. Avoid unnecessary heating.[8]
Presence of Nucleophiles HighThe carbon atom attached to the iodine is electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[9][10][11] Common nucleophiles include water, alcohols, and other amines.Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).
Presence of Bases ModerateStrong bases can promote elimination (E2) reactions, leading to the formation of oct-7-en-1-amine.Avoid strong bases unless required for a specific reaction.
Air (Oxygen) Low to ModerateWhile primary amines can be susceptible to oxidation, the primary concern for this molecule is the reactivity of the iodo group.Store under an inert atmosphere for long-term storage.

Experimental Protocols

To obtain precise quantitative data, the following experimental protocols are recommended.

Protocol 1: Determination of Solubility via the Shake-Flask Method

This method is considered the gold standard for determining the solubility of a compound.

1. Materials:

  • This compound
  • Selected organic solvents (analytical grade)
  • Volumetric flasks
  • Scintillation vials or sealed flasks
  • Orbital shaker or rotator with temperature control
  • Analytical balance
  • Centrifuge
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
  • Syringe filters (0.22 µm)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) for creating a calibration curve.
  • Add an excess amount of this compound to a known volume of the test solvent in a sealed flask.
  • Place the flasks on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
  • Shake the flasks until equilibrium is reached (typically 24-48 hours).
  • After equilibration, allow the samples to stand undisturbed for a sufficient time to allow undissolved solid to settle.
  • Centrifuge the samples to further separate the solid from the supernatant.
  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
  • Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.
  • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration.
  • The solubility is calculated from the concentration of the saturated solution.

Protocol 2: Assessment of Stability

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Selected organic solvents
  • Sealed vials (amber for light-sensitive studies)
  • Temperature-controlled chambers/ovens
  • Light source (for photostability testing)
  • HPLC or GC system
  • Inert gas (argon or nitrogen)

2. Procedure:

  • Prepare solutions of this compound in the chosen solvents at a known concentration.
  • Aliquot the solutions into separate, appropriately labeled vials for each stress condition (e.g., 40°C, exposure to light, ambient).
  • For studies under an inert atmosphere, sparge the solutions with argon or nitrogen before sealing the vials.
  • Place the vials under the specified stress conditions.
  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
  • Analyze the samples by HPLC or GC to quantify the remaining amount of this compound.
  • The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
  • Calculate the percentage of the compound remaining at each time point to determine its stability under each condition.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the assessment process, the following diagrams illustrate the logical flow for evaluating the solubility and stability of a chemical compound.

G cluster_solubility Solubility Assessment Workflow prep Prepare Saturated Solution (Shake-Flask Method) equilibrate Equilibrate (24-48h) prep->equilibrate separate Separate Solid/Liquid (Centrifugation) equilibrate->separate filter Filter Supernatant separate->filter analyze Analyze Concentration (HPLC/GC) filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Solubility Determination.

G cluster_stability Stability Assessment Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Temp, Light, Air) start->stress sample Sample at Time Points stress->sample analyze Analyze Purity & Degradants (HPLC/GC) sample->analyze evaluate Evaluate Degradation Rate analyze->evaluate

Caption: Workflow for Stability Assessment.

G cluster_factors Factors Influencing Solubility of this compound compound This compound amine_group Primary Amine Group (-NH2) compound->amine_group has alkyl_chain Iodo-octyl Chain (C8H16I) compound->alkyl_chain has h_bond Hydrogen Bonding amine_group->h_bond enables hydrophobicity Hydrophobicity/ Van der Waals alkyl_chain->hydrophobicity contributes to polar_sol Solubility in Polar Solvents h_bond->polar_sol promotes nonpolar_sol Solubility in Nonpolar Solvents hydrophobicity->nonpolar_sol promotes

Caption: Factors Influencing Solubility.

This guide provides a foundational understanding of the solubility and stability of this compound. For precise and reliable data, it is imperative that the experimental protocols outlined herein are followed diligently. The predictive information, combined with empirical testing, will enable researchers to effectively utilize this compound in their synthetic and developmental endeavors.

References

Thermochemical Properties of Long-Chain Iodoamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain iodoamines are a class of molecules with potential significance in various fields, including drug development and material science, owing to the unique combination of a lipophilic alkyl chain, a reactive amino group, and a heavy halogen atom. Understanding their thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is fundamental for predicting their stability, reactivity, and behavior in biological and chemical systems. These parameters are crucial for designing safe and efficient synthetic routes, modeling reaction kinetics, and understanding intermolecular interactions.

This technical guide offers a detailed exploration of the experimental and computational methodologies applicable to the study of long-chain iodoamines' thermochemical properties. Given the scarcity of direct experimental data, we will present data for analogous compounds—iodoalkanes and long-chain amines—to provide a comparative framework.

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties relies on a suite of calorimetric and thermal analysis techniques. The choice of method depends on the specific property being measured and the physical state of the substance.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

Experimental Protocol:

  • A precisely weighed sample of the long-chain iodoamine is placed in a crucible within a high-pressure vessel known as a "bomb."

  • The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • The sample is ignited via an electrical fuse. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The heat of combustion of the sample is calculated from the temperature change and the calorimeter constant.

  • The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HI or I₂). For iodine-containing compounds, the final state of iodine (e.g., aqueous HI, solid I₂) must be carefully controlled and analyzed.

Differential Scanning Calorimetry (DSC)

DSC is used to measure changes in heat capacity, as well as enthalpies of phase transitions (e.g., melting, boiling).

Experimental Protocol:

  • A small, weighed sample of the long-chain iodoamine is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument and heated or cooled at a constant rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • A plot of heat flow versus temperature (a thermogram) is generated. Peaks in the thermogram correspond to phase transitions, and the area under a peak is proportional to the enthalpy change of that transition.

  • The heat capacity of the sample can be determined by measuring the displacement of the baseline of the thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and decomposition pathways. It can also be used to measure vapor pressure, from which the enthalpy of vaporization can be derived.

Experimental Protocol:

  • A small sample of the long-chain iodoamine is placed in a sample pan attached to a sensitive microbalance.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is recorded continuously as the temperature increases.

  • A plot of mass versus temperature reveals the temperatures at which the compound decomposes or evaporates.

  • By conducting experiments at different heating rates, kinetic parameters for decomposition can be determined. For enthalpy of vaporization, the rate of mass loss at different temperatures under vacuum or in a controlled flow of inert gas can be related to the vapor pressure using the Langmuir equation.

Computational Thermochemistry Workflow

Due to the challenges and expense of experimental measurements, computational methods are invaluable for predicting the thermochemical properties of molecules like long-chain iodoamines.

Workflow:

  • Conformational Search: Long-chain molecules can exist in numerous conformations. A thorough conformational search using molecular mechanics (e.g., MMFF94 force field) is performed to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a higher level of theory, typically using Density Functional Theory (DFT) (e.g., M06-2X functional with a suitable basis set like 6-31G(d)). Harmonic frequency calculations are then performed on the optimized geometries to confirm they are true minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and entropy.

  • High-Accuracy Single-Point Energy Calculations: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometries using more sophisticated methods, such as coupled-cluster theory (e.g., CCSD(T)) with a larger basis set.

  • Thermochemical Property Calculation: The final thermochemical properties are calculated by combining the high-accuracy electronic energies with the ZPVE and thermal corrections from the DFT calculations. For a molecule with multiple conformers, the final properties are a Boltzmann-weighted average over the different conformations.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using the atomization method, where the computed enthalpy of atomization is subtracted from the known experimental enthalpies of formation of the constituent atoms in their standard states.

Data Presentation: Thermochemical Properties of Related Compounds

While specific data for long-chain iodoamines is lacking, the properties of iodoalkanes and long-chain amines provide a useful reference.

Table 1: Standard Gas-Phase Thermochemical Properties of Selected Iodoalkanes at 298.15 K

CompoundFormulaΔfH° (kJ/mol)S° (J/mol·K)C_p (J/mol·K)
IodomethaneCH₃I14.2 ± 0.4258.7 ± 2.154.4
IodoethaneC₂H₅I-13.0 ± 1.3294.670.3
1-IodopropaneC₃H₇I-39.3 ± 1.7330.590.4
2-IodopropaneC₃H₇I-49.8 ± 1.7322.292.0
1-IodobutaneC₄H₉I-65.7 ± 2.1366.5110.5

Data sourced from the NIST Chemistry WebBook. Uncertainties are provided where available.

Table 2: Standard Liquid-Phase Thermochemical Properties of Selected Long-Chain n-Alkylamines at 298.15 K

CompoundFormulaΔfH° (kJ/mol)S° (J/mol·K)C_p (J/mol·K)
n-HexylamineC₆H₁₅N-153.2293.3224.7
n-OctylamineC₈H₁₉N-203.8362.8285.8
n-DecylamineC₁₀H₂₃N-254.4432.2346.9
n-DodecylamineC₁₂H₂₇N-305.0501.7408.0

Data sourced from various literature sources and estimations based on group additivity methods.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_thermo Thermochemical Analysis cluster_data Data Output synthesis Synthesis of Long-Chain Iodoamine purification Purification (e.g., Chromatography, Distillation) synthesis->purification characterization Characterization (NMR, MS, EA) purification->characterization sample Pure Sample characterization->sample comb_cal Combustion Calorimetry sample->comb_cal dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga delta_h ΔfH° (Enthalpy of Formation) comb_cal->delta_h cp Cp (Heat Capacity) dsc->cp delta_h_trans ΔH_transition (Enthalpy of Fusion/Vaporization) dsc->delta_h_trans tga->delta_h_trans (via vapor pressure) stability Thermal Stability tga->stability

Caption: Experimental workflow for determining thermochemical properties.

Computational_Workflow start Define Molecular Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization & Frequency Calculation conf_search->dft_opt cct_energy High-Level Single-Point Energy Calculation (e.g., CCSD(T)) dft_opt->cct_energy boltzmann Boltzmann Averaging (for multiple conformers) dft_opt->boltzmann ZPVE, Thermal Corrections cct_energy->boltzmann Electronic Energies final_props Final Thermochemical Properties (ΔfH°, S°, Cp) boltzmann->final_props

Caption: Computational workflow for predicting thermochemical properties.

Hess_Law_Cycle reactants Reactants (e.g., C(gr), H₂(g), N₂(g), I₂(s)) compound Long-Chain Iodoamine (e.g., CnH(2n+2)NI) reactants->compound  ΔfH°(Iodoamine) = ?   products Combustion Products (CO₂(g), H₂O(l), N₂(g), HI(aq)) reactants->products  Σ ΔfH°(Products) (Known Values)   compound->products  ΔcH°(Iodoamine) (Measured Experimentally)  

Caption: Logical relationship for determining enthalpy of formation.

Conclusion and Future Outlook

The thermochemical properties of long-chain iodoamines are critical for their application in science and industry, yet they remain largely uncharacterized experimentally. This guide has outlined the robust experimental and computational methodologies available to address this knowledge gap. Calorimetric techniques such as combustion calorimetry, DSC, and TGA provide the means to directly measure key thermodynamic parameters. In parallel, modern computational chemistry offers a powerful and cost-effective approach to predict these properties with increasing accuracy.

Future research should focus on the synthesis of a homologous series of long-chain iodoamines and the systematic experimental determination of their thermochemical properties. Such data would be invaluable for validating and refining computational models, ultimately enabling the reliable prediction of properties for a wide range of related compounds. This synergistic approach will accelerate the discovery and development of new technologies based on this promising class of molecules.

Reactivity Profile of the Amine Group in 8-Iodooctan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of the primary amine group in 8-iodooctan-1-amine. This bifunctional molecule presents unique chemical properties due to the presence of both a nucleophilic amine and a terminal alkyl iodide. This document outlines the amine's basicity and nucleophilicity, explores its key reactions such as acylation and alkylation, and discusses the potential for intramolecular cyclization. Detailed experimental protocols for representative reactions and quantitative data, where available, are presented to assist researchers in the effective utilization of this compound in synthetic chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, offering two distinct reactive sites: a primary amine at one end of an eight-carbon chain and an iodine atom at the other. The long alkyl chain provides flexibility and lipophilicity, while the terminal functional groups allow for a variety of chemical transformations. Understanding the reactivity of the amine group is crucial for predicting reaction outcomes, optimizing conditions, and minimizing side reactions. This guide focuses on the chemical behavior of the amine moiety, providing a comprehensive overview for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₈INPubChem
Molecular Weight255.14 g/mol PubChem
AppearanceNot available
Boiling PointNot available
pKₐ (predicted)~10.6 - 10.8[1][2]

Reactivity of the Amine Group

The reactivity of the amine group in this compound is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character.

Basicity

The amine group is basic and will readily react with acids to form the corresponding ammonium (B1175870) salt. The pKₐ of the conjugate acid of a long-chain primary amine is typically in the range of 10.6 to 10.8[1][2]. The terminal iodine atom is expected to have a minor, electron-withdrawing inductive effect (-I) on the amine's basicity due to the long intervening alkyl chain. This effect is likely negligible, and the basicity can be considered comparable to that of octylamine.

Nucleophilicity

Primary amines are effective nucleophiles in a variety of reactions. The nucleophilicity of the amine in this compound is influenced by several factors:

  • Steric Hindrance: As a primary amine with a linear alkyl chain, the nitrogen atom is sterically unhindered, enhancing its nucleophilicity.

  • Solvent Effects: In polar protic solvents, the amine can be solvated through hydrogen bonding, which can slightly decrease its nucleophilicity compared to polar aprotic solvents[3][4][5].

  • Inductive Effects: The distant iodo group has a minimal electron-withdrawing effect, and therefore a negligible impact on the nucleophilicity of the amine.

Overall, the amine group in this compound is a potent nucleophile, readily participating in reactions with a wide range of electrophiles.

Key Reactions of the Amine Group

The nucleophilic nature of the amine group allows it to undergo several important chemical transformations.

N-Acylation

Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form stable amide products. This reaction is typically fast and high-yielding.

acylation amine This compound amide N-(8-Iodooctyl)acetamide amine->amide Nucleophilic Acyl Substitution acyl_chloride R-COCl acyl_chloride->amide hcl HCl

Figure 1: N-Acylation of this compound.
N-Alkylation

The amine group can be alkylated by reaction with alkyl halides. However, the reaction of a primary amine with an alkyl halide can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt[6]. The product amine is often more nucleophilic than the starting amine, leading to over-alkylation[7]. To achieve mono-alkylation, a large excess of the primary amine or specific reaction conditions are required[8][9].

alkylation primary_amine This compound secondary_amine Secondary Amine primary_amine->secondary_amine Alkylation alkyl_halide R'-X alkyl_halide->secondary_amine tertiary_amine Tertiary Amine alkyl_halide->tertiary_amine quaternary_salt Quaternary Ammonium Salt alkyl_halide->quaternary_salt secondary_amine->tertiary_amine Further Alkylation tertiary_amine->quaternary_salt Further Alkylation cyclization cluster_reaction Intramolecular SN2 Cyclization start This compound deprotonated Deprotonated Amine start->deprotonated Base cyclized Azacyclononane deprotonated->cyclized Intramolecular Attack iodide I⁻ acylation_workflow start Dissolve this compound and Triethylamine in DCM cool Cool to 0 °C start->cool add_acetyl_chloride Add Acetyl Chloride cool->add_acetyl_chloride react Stir at Room Temperature add_acetyl_chloride->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product N-(8-Iodooctyl)acetamide purify->product

References

Reactivity of the Carbon-Iodine Bond in 8-Iodooctan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 8-iodooctan-1-amine. This bifunctional molecule possesses two key reactive sites: a primary alkyl iodide and a primary amine. The C-I bond, being the weakest among the carbon-halogen bonds, exhibits high susceptibility to nucleophilic substitution and a variety of coupling reactions, making it a versatile building block in organic synthesis. The presence of the primary amine functionality introduces the possibility of intramolecular reactions and the potential for sequential or competitive intermolecular reactions. This guide details the fundamental principles governing the reactivity of this compound, summarizes quantitative data where available, provides generalized experimental protocols for key transformations, and utilizes diagrams to illustrate reaction pathways and workflows.

Introduction

This compound is a valuable bifunctional linear molecule that finds utility in the synthesis of more complex structures, including those relevant to pharmaceutical and materials science applications. Its reactivity is dominated by the interplay between the nucleophilic primary amine and the electrophilic carbon atom attached to the iodine. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, leading to a higher reaction rate in nucleophilic substitution reactions. This inherent reactivity makes this compound an excellent substrate for introducing an eight-carbon aminoalkyl chain onto various molecular scaffolds.

Fundamental Principles of Reactivity

The reactivity of this compound is governed by two primary factors:

  • The Nature of the Carbon-Iodine Bond: The C-I bond has a relatively low bond dissociation energy (approximately 209 kJ/mol), making iodine an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for reactions to proceed under milder conditions compared to other haloalkanes.

  • The Nucleophilicity of the Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity can lead to both intermolecular and intramolecular reactions.

Due to these competing reactive sites, the reaction conditions, such as solvent, temperature, and the nature of the external nucleophile or electrophile, play a critical role in determining the final product distribution.

Intermolecular Reactions

Intermolecular reactions of this compound typically involve an external nucleophile attacking the carbon bearing the iodine atom or an external electrophile reacting with the primary amine.

Nucleophilic Substitution at the Carbon-Iodine Bond

A wide range of nucleophiles can displace the iodide ion. A common challenge with primary amines as substrates is their propensity for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.

Table 1: Representative Intermolecular Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct TypeTypical ConditionsExpected YieldNotes
Amine (R-NH₂)Excess AmmoniaDiamineHigh pressure, elevated temperatureModerateOver-alkylation is a significant side reaction.
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)Azido-amineDMF, 60-80 °CHighThe azide can be subsequently reduced to an amine.
Cyanide (CN⁻)Sodium Cyanide (NaCN)Cyano-amineDMSO, 80-100 °CModerate to HighThe nitrile can be hydrolyzed to a carboxylic acid.
Thiolate (RS⁻)Sodium ThiophenoxideThioether-amineEthanol, refluxHigh
Hydroxide (OH⁻)Sodium HydroxideAmino-alcoholAqueous solution, heatLow to ModerateElimination reactions can compete.
Reactions at the Primary Amine

The primary amine can react with various electrophiles, such as acyl chlorides or aldehydes, in standard N-acylation or reductive amination reactions. To achieve selective reaction at the amine in the presence of the iodide, milder conditions are generally preferred.

Intramolecular vs. Intermolecular Competition

The presence of both a nucleophile (the amine) and an electrophilic center (the C-I bond) within the same molecule raises the possibility of an intramolecular reaction to form a cyclic amine. In the case of this compound, this would lead to the formation of azecane, a 9-membered ring (including the nitrogen atom).

The outcome of the competition between intramolecular cyclization and intermolecular reaction is heavily dependent on the reaction concentration.

  • High Concentration: Favors intermolecular reactions, where molecules of this compound react with each other, leading to dimerization or polymerization.

  • High Dilution: Favors intramolecular cyclization, as the probability of one end of the molecule finding the other end is higher than it encountering another molecule.

However, the formation of medium-sized rings (8-11 members) is often thermodynamically and kinetically disfavored due to transannular strain and unfavorable entropic factors. Therefore, the formation of azecane from this compound via intramolecular cyclization is expected to be challenging and require high-dilution conditions. Intermolecular reactions are generally more likely to occur under standard reaction conditions.

G cluster_inter Intermolecular Reaction (Higher Concentration) cluster_intra Intramolecular Reaction (High Dilution) 8-Iodooctan-1-amine_1 This compound Dimer Dimer/Polymer 8-Iodooctan-1-amine_1->Dimer Nucleophilic Attack 8-Iodooctan-1-amine_2 This compound 8-Iodooctan-1-amine_2->Dimer 8-Iodooctan-1-amine_3 This compound Azecane Azecane (9-membered ring) 8-Iodooctan-1-amine_3->Azecane Cyclization

Figure 1: Intermolecular vs. Intramolecular Pathways.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving alkyl iodides, which can be adapted for this compound.

General Protocol for N-Alkylation of a Secondary Amine

This protocol describes the reaction of this compound with a secondary amine to form a tertiary amine. To avoid over-alkylation of the product, the stoichiometry of the reactants is crucial.

  • Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq.), this compound (1.1 eq.), and a non-nucleophilic base such as potassium carbonate (2.0 eq.).

  • Solvent: Add a polar aprotic solvent such as acetonitrile (B52724) or DMF.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Start Secondary Amine + This compound + Base Solvent Add Acetonitrile/DMF Start->Solvent Reaction Stir at RT or Heat (Monitor by TLC/GC-MS) Solvent->Reaction Workup Filter and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Tertiary Amine Product Purification->Product

Figure 2: N-Alkylation Experimental Workflow.
General Protocol for Azide Substitution

This protocol outlines the conversion of the iodo group to an azide, which is a versatile intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5 eq.) to the solution.

  • Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azido-amine.

Coupling Reactions

While palladium-catalyzed coupling reactions are more common for aryl and vinyl iodides, certain conditions can promote the coupling of alkyl iodides.

Sonogashira-type Coupling (Analogous)

Direct Sonogashira coupling of alkyl iodides is challenging. However, related C-C bond-forming reactions can be achieved. For instance, conversion of the iodide to an organometallic species (e.g., a Grignard or organozinc reagent) followed by a palladium-catalyzed cross-coupling with an appropriate partner can be effective.

G cluster_pathway Generalized Coupling Pathway Start This compound Organometallic Formation of Organometallic (e.g., Grignard, Organozinc) Start->Organometallic Mg or Zn Coupling Pd-Catalyzed Cross-Coupling Organometallic->Coupling Coupling Partner + Pd Catalyst Product C-C Bond Formation Product Coupling->Product

Figure 3: Generalized C-C Coupling Strategy.

Conclusion

This compound is a highly reactive and versatile bifunctional molecule. The carbon-iodine bond serves as an excellent handle for introducing the 8-aminooctyl moiety through nucleophilic substitution reactions. The primary amine provides a site for further functionalization or can participate in intramolecular reactions under specific conditions. Careful control of reaction parameters, particularly concentration, is essential to favor the desired intermolecular or intramolecular pathways. This guide provides a foundational understanding of the reactivity of this compound and offers practical guidance for its application in synthetic chemistry. Further research to quantify the kinetics of these reactions and to explore a broader range of coupling partners would be of significant value to the scientific community.

Bifunctional Iodo-Amines: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bifunctional iodo-amines are a versatile class of molecules that have garnered significant interest across various scientific disciplines. Their unique architecture, featuring both an iodine atom and an amine group, allows for a diverse range of chemical transformations and biological interactions. This technical guide provides an in-depth overview of the core research applications of bifunctional iodo-amines, with a focus on their utility in bioconjugation, radiolabeling for medical imaging, development of therapeutic agents, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Introduction to Bifunctional Iodo-Amines

Bifunctional iodo-amines are organic compounds characterized by the presence of at least one iodine-carbon bond and one nitrogen-containing functional group, typically a primary or secondary amine. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and can participate in various coupling reactions. The amine group provides a site for amide bond formation, alkylation, and other modifications, making these molecules valuable as crosslinkers and synthons. The interplay between these two functional groups within a single molecule opens up a vast chemical space for the design of novel research tools and therapeutic candidates.

Applications in Bioconjugation and as Linkers

One of the most prominent applications of bifunctional iodo-amines is in the field of bioconjugation, where they serve as versatile linkers to connect different molecular entities, such as proteins, peptides, and small molecules. The amine functionality can be reacted with activated esters or other electrophiles on one molecule, while the iodo group can be used to attach to another molecule, for instance, through reaction with a thiol group.

A notable example is their use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC. Bifunctional iodo-amines can be incorporated into these linkers, offering a reactive handle for modular synthesis.

Quantitative Data for Bioconjugation Applications
ApplicationBifunctional Iodo-Amine DerivativeEfficacy MetricValueReference
PROTAC MediatorIodo-PEG-amine linker based PROTACProtein Degradation (Dmax)93%[1]
PROTAC MediatorIodo-PEG-amine linker based PROTACIC50 (Antiproliferative Activity)1-5 µM[2]
General BioconjugationIodo-PEG-amineYield of ConjugateHigh[3]
Experimental Protocol: General Amine-Reactive Bioconjugation

This protocol outlines a general procedure for conjugating an amine-containing bifunctional iodo-amine to a protein with an available carboxyl group using EDC/NHS chemistry.

Materials:

  • Bifunctional iodo-amine

  • Protein of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 6.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Size-exclusion chromatography column

Procedure:

  • Dissolve the protein of interest in MES buffer to a final concentration of 1-5 mg/mL.

  • Activate the carboxyl groups on the protein by adding a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Add the bifunctional iodo-amine (dissolved in a compatible solvent like DMSO) to the activated protein solution. A 10 to 50-fold molar excess of the iodo-amine is typically used.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purify the resulting protein conjugate using a size-exclusion chromatography column equilibrated with PBS to remove unreacted iodo-amine and byproducts.

  • Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Workflow for Bioconjugation

Bioconjugation_Workflow Protein Protein with Carboxyl Group Activation Activate with EDC/NHS Protein->Activation ActivatedProtein Activated Protein (NHS-ester) Activation->ActivatedProtein Conjugation Conjugation Reaction ActivatedProtein->Conjugation IodoAmine Bifunctional Iodo-Amine IodoAmine->Conjugation CrudeProduct Crude Conjugate Mixture Conjugation->CrudeProduct Purification Purification (SEC) CrudeProduct->Purification FinalProduct Purified Iodo-Amine Protein Conjugate Purification->FinalProduct PET_Workflow cluster_synthesis Radiosynthesis cluster_application In Vivo Application Radionuclide Radionuclide (e.g., ¹²⁴I) Radioiodination Radioiodination Radionuclide->Radioiodination Linker Bifunctional Linker Precursor Linker->Radioiodination PurifiedLinker Purified Radio-linker Radioiodination->PurifiedLinker Conjugation Bioconjugation PurifiedLinker->Conjugation TargetingMolecule Targeting Molecule (e.g., Antibody) TargetingMolecule->Conjugation Purification Purification Conjugation->Purification PET_Agent Final PET Agent Purification->PET_Agent Administration Administration to Subject PET_Agent->Administration PET_Scan PET Imaging Administration->PET_Scan ImageAnalysis Image Reconstruction & Analysis PET_Scan->ImageAnalysis Biodistribution Biodistribution Data ImageAnalysis->Biodistribution Anticancer_Pathway Drug Iodo-Amine Drug CellEntry Cellular Uptake Drug->CellEntry Alkylation DNA Alkylation CellEntry->Alkylation DNA DNA DNA->Alkylation Damage DNA Damage Alkylation->Damage DDR DNA Damage Response Damage->DDR Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest COF_Synthesis MonomerA Iodo-Amine Monomer Solvothermal Solvothermal Synthesis MonomerA->Solvothermal MonomerB Aldehyde Monomer MonomerB->Solvothermal Polymerization Condensation Polymerization Solvothermal->Polymerization COF Iodo-Amine Functionalized COF Polymerization->COF Characterization Material Characterization COF->Characterization Application Target Application (e.g., Iodine Capture) Characterization->Application

References

The Synthesis of 8-Iodooctan-1-amine: A Technical Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The historical discovery and initial synthesis of 8-Iodooctan-1-amine are not well-documented in publicly accessible scientific literature. This guide, therefore, presents a series of plausible and established synthetic methodologies for its preparation, designed for researchers, scientists, and professionals in drug development. The protocols are based on analogous reactions reported for similar long-chain functionalized alkanes.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine at one end of an eight-carbon chain and an iodine atom at the other. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of an eight-carbon spacer with reactive handles at both ends. The primary amine allows for the formation of amides, imines, and other nitrogen-containing functionalities, while the alkyl iodide is an excellent substrate for nucleophilic substitution reactions, such as in the formation of ethers, thioethers, and carbon-carbon bonds. This guide outlines several potential synthetic pathways to this compound, providing detailed experimental considerations.

Proposed Synthetic Pathways

Several logical synthetic routes can be envisioned for the preparation of this compound, primarily starting from commercially available C8 precursors. The choice of pathway may depend on factors such as starting material availability, cost, and the desired scale of the synthesis.

A general overview of the potential synthetic strategies is presented below:

Synthesis_Overview cluster_0 Starting Materials cluster_1 Target Molecule 1,8-Octanediol (B150283) 1,8-Octanediol Intermediate A Intermediate A 1,8-Octanediol->Intermediate A Halogenation/ Azide (B81097) Substitution 8-Aminooctan-1-ol 8-Aminooctan-1-ol Intermediate B Intermediate B 8-Aminooctan-1-ol->Intermediate B Amine Protection Azelaic Acid Azelaic Acid Intermediate D Intermediate D Azelaic Acid->Intermediate D Reduction/ Iodination This compound This compound Intermediate A->this compound Reduction Intermediate C Intermediate C Intermediate B->Intermediate C Iodination Intermediate C->this compound Deprotection Intermediate D->this compound Curtius/Hofmann Rearrangement

Caption: Overview of potential synthetic strategies for this compound.

Pathway 1: From 1,8-Octanediol via Azide Intermediate

This pathway involves the conversion of one hydroxyl group to an iodide and the other to an amine via an azide intermediate. The selective functionalization can be challenging, but a common strategy is to first convert the diol to a di-iodide and then perform a nucleophilic substitution with sodium azide, followed by reduction.

Pathway_1 1,8-Octanediol 1,8-Octanediol 1,8-Diiodooctane (B1585395) 1,8-Diiodooctane 1,8-Octanediol->1,8-Diiodooctane  P, I2, Imidazole (B134444)   8-Iodooctyl Azide 8-Iodooctyl Azide 1,8-Diiodooctane->8-Iodooctyl Azide  NaN3, DMSO   This compound This compound 8-Iodooctyl Azide->this compound  LiAlH4 or H2/Pd-C  

Caption: Synthetic workflow starting from 1,8-octanediol.

Experimental Protocols

Step 1: Synthesis of 1,8-Diiodooctane

  • Reagents: 1,8-Octanediol, Iodine (I₂), Red Phosphorus (P), Imidazole.

  • Procedure: To a stirred solution of 1,8-octanediol and imidazole in dichloromethane (B109758) at 0 °C, red phosphorus is added, followed by the portion-wise addition of iodine. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of aqueous sodium thiosulfate (B1220275) solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 8-Iodooctyl Azide

  • Reagents: 1,8-Diiodooctane, Sodium Azide (NaN₃).

  • Procedure: A solution of 1,8-diiodooctane in dimethyl sulfoxide (B87167) (DMSO) is treated with one equivalent of sodium azide. The mixture is heated to 60-80 °C and stirred for 4-8 hours. The progress of the reaction should be monitored by TLC or GC-MS to favor the mono-azide product. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water, dried, and concentrated to give the crude azide.

Step 3: Synthesis of this compound

  • Reagents: 8-Iodooctyl Azide, Lithium Aluminum Hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on Carbon (Pd-C).

  • Procedure (LiAlH₄ reduction): A solution of 8-iodooctyl azide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C. The mixture is then stirred at room temperature for 2-4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield this compound.

Quantitative Data Summary (Illustrative)
StepReactantProductReagentsYield (%)Purity (%)
11,8-Octanediol1,8-DiiodooctaneP, I₂, Imidazole85-95>95
21,8-Diiodooctane8-Iodooctyl AzideNaN₃, DMSO60-75>90
38-Iodooctyl AzideThis compoundLiAlH₄, THF80-90>98

Pathway 2: From 8-Aminooctan-1-ol

This is a more direct route, provided the starting material is available. It involves protecting the amine, converting the alcohol to an iodide, and then deprotecting the amine.

Pathway_2 8-Aminooctan-1-ol 8-Aminooctan-1-ol N-Boc-8-aminooctan-1-ol N-Boc-8-aminooctan-1-ol 8-Aminooctan-1-ol->N-Boc-8-aminooctan-1-ol  Boc2O, Et3N   N-Boc-8-iodooctan-1-amine N-Boc-8-iodooctan-1-amine N-Boc-8-aminooctan-1-ol->N-Boc-8-iodooctan-1-amine  PPh3, I2, Imidazole   This compound This compound N-Boc-8-iodooctan-1-amine->this compound  TFA or HCl  

Caption: Synthetic workflow starting from 8-aminooctan-1-ol.

Experimental Protocols

Step 1: Protection of the Amine

  • Reagents: 8-Aminooctan-1-ol, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (Et₃N).

  • Procedure: To a solution of 8-aminooctan-1-ol and triethylamine in a suitable solvent like dichloromethane, a solution of Boc₂O in the same solvent is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the Boc-protected amino alcohol.

Step 2: Iodination of the Alcohol

  • Reagents: N-Boc-8-aminooctan-1-ol, Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Imidazole.

  • Procedure: To a solution of triphenylphosphine and imidazole in anhydrous dichloromethane at 0 °C, iodine is added portion-wise until a faint yellow color persists. A solution of N-Boc-8-aminooctan-1-ol in dichloromethane is then added dropwise. The reaction mixture is stirred at room temperature for 4-8 hours. The reaction is quenched with aqueous sodium thiosulfate, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection of the Amine

  • Reagents: N-Boc-8-iodooctan-1-amine, Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).

  • Procedure: The Boc-protected compound is dissolved in dichloromethane, and an excess of trifluoroacetic acid is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with aqueous NaOH, and extracted with an organic solvent. The organic extracts are dried and concentrated to afford the final product.

Quantitative Data Summary (Illustrative)
StepReactantProductReagentsYield (%)Purity (%)
18-Aminooctan-1-olN-Boc-8-aminooctan-1-olBoc₂O, Et₃N>95>98
2N-Boc-8-aminooctan-1-olN-Boc-8-iodooctan-1-aminePPh₃, I₂, Imidazole80-90>95
3N-Boc-8-iodooctan-1-amineThis compoundTFA, DCM>95>98

Conclusion

The synthesis of this compound can be achieved through multiple robust synthetic pathways. The choice of the optimal route will be dictated by the availability of starting materials, economic considerations, and the scale of the synthesis. The protocols outlined in this guide provide a solid foundation for the laboratory preparation of this versatile bifunctional molecule, which holds significant potential as a building block in the development of new chemical entities. Careful monitoring and optimization of reaction conditions will be key to achieving high yields and purity.

Methodological & Application

Application Notes and Protocols for 8-Iodooctan-1-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 8-Iodooctan-1-amine as a versatile building block in various palladium-catalyzed cross-coupling reactions. The protocols detailed herein are based on established methodologies for similar long-chain alkylamines and provide a solid foundation for the synthesis of a diverse range of functionalized molecules relevant to pharmaceutical and materials science research.

Introduction

This compound is a valuable bifunctional molecule featuring a primary amine and a primary alkyl iodide. This unique structure allows for its participation in a variety of cross-coupling reactions, enabling the introduction of an eight-carbon amino-functionalized chain onto aromatic, heteroaromatic, and acetylenic scaffolds. The high reactivity of the carbon-iodine bond facilitates oxidative addition to palladium(0) catalysts, making it an excellent substrate for several key cross-coupling transformations. This document outlines the application of this compound in Buchwald-Hartwig amination, Sonogashira, Suzuki, and Heck reactions, providing detailed protocols and expected outcomes.

Key Applications

The primary application of this compound in cross-coupling reactions is the synthesis of long-chain N-substituted and C-substituted octylamines. These products are of significant interest in drug discovery as they can be used to modulate the lipophilicity and pharmacokinetic properties of lead compounds, introduce a flexible linker for tethering to other molecules, or serve as a scaffold for further functionalization.

Buchwald-Hartwig Amination: Synthesis of N-Aryl- and N-Heteroaryloctan-1-amines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In this context, this compound can be coupled with a wide range of aryl and heteroaryl halides to yield the corresponding N-substituted octan-1-amines. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a strong base.[2][3][4]

General Reaction Scheme:

Quantitative Data Summary
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285-95
22-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101875-85
31-Bromonaphthalene[Pd(allyl)Cl]₂ (0.5)RuPhos (1.5)Cs₂CO₃Toluene1001680-90
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and this compound to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Diagram of Experimental Workflow:

G A 1. Add Catalyst, Ligand, Base B 2. Add Aryl Halide and this compound A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir under Inert Atmosphere C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up and Extraction E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling: Synthesis of N-(Alkynyl)octan-1-amines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] In this application, the amino group of this compound can be protected, and the resulting iodoalkane can be coupled with a terminal alkyne. Alternatively, the free amine can be used directly if it does not interfere with the reaction. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]

General Reaction Scheme:

Quantitative Data Summary
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65880-90
21-OctynePd(OAc)₂ (1)CuI (2)PiperidineDMF801275-85
3Trimethylsilylacetylene[Pd(allyl)Cl]₂ (0.5)CuI (1)DIPAToluene701085-95
Experimental Protocol: Sonogashira Coupling

Materials:

  • Terminal alkyne (1.2 mmol)

  • This compound (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., Triethylamine, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the terminal alkyne and this compound.

  • Add the anhydrous, degassed solvent and then the amine base via syringe.

  • Seal the tube and stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of Catalytic Cycle:

G cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_oxidative R-Pd(II)-I(L₂) Pd0->PdII_oxidative Oxidative Addition (R-I) PdII_alkyne R-Pd(II)-C≡C-R'(L₂) PdII_oxidative->PdII_alkyne Transmetalation (Cu-C≡C-R') Product R-C≡C-R' PdII_alkyne->Product Reductive Elimination Product->Pd0 CuI CuI Alkyne H-C≡C-R' Cu_alkyne Cu-C≡C-R' Cu_alkyne->CuI to Transmetalation Alkyne->Cu_alkyne Base

Sonogashira Coupling Catalytic Cycle

Suzuki Coupling: Synthesis of Aryl- and Heteroaryloctylamines

The Suzuki coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[8][9] this compound, after protection of the amino group (e.g., as a Boc-carbamate), can be coupled with various aryl or heteroaryl boronic acids or esters to introduce an eight-carbon aminoalkyl chain onto the aromatic ring.

General Reaction Scheme (with protected amine):

Quantitative Data Summary
EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901270-80
23-Pyridylboronic AcidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane1001665-75
34-Methoxyphenylboronic acid pinacol (B44631) esterPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O851075-85
Experimental Protocol: Suzuki Coupling

Materials:

  • N-Boc-8-iodooctan-1-amine (1.0 mmol)

  • Aryl/heteroaryl boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water 4:1, 5 mL)

  • Reaction flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask under an inert atmosphere, add the N-Boc-8-iodooctan-1-amine, boronic acid/ester, palladium catalyst, and base.

  • Add the solvent system.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the free amine.

Diagram of Logical Relationships:

G Start This compound Protect Protect Amine (e.g., Boc) Start->Protect Couple Suzuki Coupling with Ar-B(OR)₂ Protect->Couple Deprotect Deprotect Amine Couple->Deprotect Product Ar-(CH₂)₈-NH₂ Deprotect->Product

Synthetic Pathway via Suzuki Coupling

Heck Reaction: Synthesis of Alkenyl-Substituted Octylamines

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[10][11] While less common for unactivated alkyl halides, under specific conditions, this compound (with a protected amino group) can be coupled with activated alkenes like acrylates or styrenes.

General Reaction Scheme (with protected amine):

Quantitative Data Summary
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1202440-50
2Ethyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile1002050-60
Experimental Protocol: Heck Reaction

Materials:

  • N-Boc-8-iodooctan-1-amine (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Phosphine ligand (if required, e.g., P(o-tol)₃, 0.10 mmol, 10 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF, 5 mL)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, combine N-Boc-8-iodooctan-1-amine, the alkene, palladium catalyst, ligand (if used), and base.

  • Add the solvent.

  • Seal the vessel and heat to the specified temperature with stirring.

  • Monitor the reaction progress by GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter to remove salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of Key Reaction Steps:

G OA Oxidative Addition of R-I to Pd(0) MI Migratory Insertion of Alkene OA->MI BHE β-Hydride Elimination MI->BHE RE Reductive Elimination of HI BHE->RE Product Alkene Product BHE->Product

Heck Reaction Key Mechanistic Steps

Conclusion

This compound is a highly versatile and valuable reagent for introducing an eight-carbon aminoalkyl chain into a variety of molecular scaffolds through palladium-catalyzed cross-coupling reactions. The protocols provided herein for Buchwald-Hartwig, Sonogashira, Suzuki, and Heck reactions serve as a starting point for the synthesis of diverse functionalized molecules. Researchers and drug development professionals can adapt these methodologies to their specific targets, enabling the exploration of new chemical space and the optimization of lead compounds. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols: N-Functionalization of 8-Iodooctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodooctan-1-amine is a bifunctional chemical scaffold of significant interest in chemical biology and drug development. Its structure features a primary amine and a primary alkyl iodide, enabling orthogonal functionalization at either end of the eight-carbon chain. The primary amine serves as a versatile nucleophile for the introduction of various functional groups through N-alkylation and N-acylation, while the alkyl iodide is an excellent electrophile for reactions such as nucleophilic substitution. This dual reactivity allows for the synthesis of a diverse array of molecular probes, linkers, and building blocks for more complex molecules.

This document provides detailed protocols for the N-functionalization of this compound, focusing on two common and synthetically useful transformations: N-acylation and N-alkylation. Additionally, a protocol for the protection of the amine functionality is included, which is crucial for subsequent modifications at the iodide terminus.

Amine Protection: N-Boc-8-Iodooctan-1-amine Synthesis

To selectively perform reactions at the alkyl iodide, the nucleophilic amine must first be protected. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure N-Boc-8-iodooctan-1-amine.

Data Presentation
ReactantMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g) or Volume (mL)
This compound255.121.0
Di-tert-butyl dicarbonate218.251.1
Triethylamine101.191.2
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
N-Boc-8-Iodooctan-1-amine355.26

N-Acylation: Synthesis of N-(8-iodooctyl)acetamide

N-acylation introduces an amide bond, which is a key functional group in many biologically active molecules. This protocol describes the acylation of this compound with acetyl chloride.

Experimental Protocol

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography to obtain N-(8-iodooctyl)acetamide.

Data Presentation
ReactantMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g) or Volume (mL)
This compound255.121.0
Acetyl chloride78.501.2
Triethylamine101.191.5
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
N-(8-iodooctyl)acetamide297.16

N-Alkylation: Synthesis of N-Benzyl-8-iodooctan-1-amine

N-alkylation attaches an alkyl group to the amine.[3][4] This protocol details the benzylation of this compound. Care must be taken to control the stoichiometry to minimize over-alkylation.[3][4]

Experimental Protocol

Materials:

  • This compound

  • Benzyl (B1604629) bromide

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.0-1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-8-iodooctan-1-amine.

Data Presentation
ReactantMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g) or Volume (mL)
This compound255.121.0
Benzyl bromide171.041.1
Potassium carbonate138.212.0
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
N-Benzyl-8-iodooctan-1-amine345.26

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions N-Functionalization Protocols cluster_products Functionalized Products start This compound protection Amine Protection (Boc Anhydride, Base) start->protection Protocol 1 acylation N-Acylation (Acyl Halide, Base) start->acylation Protocol 2 alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation Protocol 3 prod_prot N-Boc-8-iodooctan-1-amine protection->prod_prot prod_acyl N-Acyl-8-iodooctan-1-amine acylation->prod_acyl prod_alkyl N-Alkyl-8-iodooctan-1-amine alkylation->prod_alkyl

Caption: Experimental workflow for N-functionalization of this compound.

logical_relationship A Start: This compound B Desired Reaction at Iodide Terminus? A->B C Protect Amine (e.g., Boc) B->C Yes F Desired Reaction at Amine Terminus? B->F No D Perform Reaction at Iodide C->D E Deprotect Amine D->E E->F G Perform N-Functionalization (Acylation/Alkylation) F->G Yes H Final Product F->H No G->H

Caption: Decision tree for the functionalization of this compound.

signaling_pathway_application cluster_synthesis Probe Synthesis cluster_application Biological Application start This compound n_func N-Functionalization (e.g., with Fluorophore) start->n_func probe Fluorophore-Iodo-Linker n_func->probe labeling Covalent Labeling (S-Alkylation) probe->labeling protein Target Protein (with Cysteine residue) protein->labeling labeled_protein Labeled Protein imaging Fluorescence Imaging labeled_protein->imaging

Caption: Application in protein labeling and imaging.

References

Application Notes and Protocols for Surface Modification using 8-Iodooctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed protocols for the use of 8-Iodooctan-1-amine in the surface modification of various substrates. This bifunctional molecule, possessing a terminal amine and a terminal iodo group, offers a versatile platform for creating tailored surface chemistries for a wide range of applications in research and development.

Application Notes

This compound is a valuable reagent for surface functionalization due to its orthogonal reactive groups. The primary amine allows for covalent attachment to a variety of surfaces, while the terminal iodo group serves as a versatile handle for subsequent chemical transformations.

Key Applications:

  • Formation of Amine-Terminated Surfaces: The primary amine group can be used to form self-assembled monolayers (SAMs) or covalently attach to surfaces with functional groups such as carboxyls, epoxides, or N-hydroxysuccinimide (NHS) esters. This allows for the introduction of a positive charge at neutral pH and provides reactive sites for further modification.

  • Subsequent Functionalization via the Iodo Group: The terminal iodo group is an excellent leaving group and can participate in a variety of nucleophilic substitution reactions. This allows for the attachment of a wide range of molecules, including:

    • Biomolecules: Peptides, proteins, and oligonucleotides can be tethered to the surface for applications in biosensors, immunoassays, and cell culture.

    • Small Molecules: Drugs, fluorophores, and other small molecules can be immobilized for studies in drug delivery, high-throughput screening, and imaging.

    • Polymers: Polymer chains can be grafted from the surface to create polymer brushes that can modulate surface properties such as hydrophilicity, lubricity, and biocompatibility.[1]

  • Creation of Spatially Controlled Architectures: The ability to first form a well-defined monolayer with the amine and then selectively react the iodo group allows for the creation of highly organized and spatially controlled surface architectures.[2][3]

Advantages of this compound:

  • Bifunctionality: The presence of two distinct reactive groups allows for a two-step functionalization strategy, providing greater control over the final surface chemistry.

  • Alkyl Chain Spacer: The eight-carbon chain provides a flexible spacer that can reduce steric hindrance and improve the accessibility of the terminal iodo group for subsequent reactions.

  • Versatility: The amine and iodo functionalities are compatible with a wide range of reaction conditions and substrates, making it a versatile tool for surface modification.

Experimental Protocols

The following are generalized protocols for the surface modification of common substrates using this compound. Optimization of reaction conditions may be necessary for specific substrates and applications.

Protocol 1: Formation of an this compound Monolayer on a Silicon Substrate via Silanization

This protocol describes the formation of an amine-terminated monolayer on a silicon wafer through a silanization-like reaction. This method can be adapted for other hydroxyl-bearing surfaces like glass.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE.)

  • Anhydrous toluene (B28343)

  • This compound

  • Ethanol (B145695)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonicating in acetone, followed by ethanol, and then DI water (10 minutes each).

    • Dry the wafers under a stream of nitrogen gas.

    • Immerse the cleaned wafers in Piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl groups.[4]

    • Rinse the wafers extensively with DI water and dry under a stream of nitrogen.

  • Surface Functionalization:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned and hydroxylated silicon wafers in the this compound solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.[5]

    • Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

  • Curing and Final Rinse:

    • Rinse the functionalized wafers with ethanol and then DI water.

    • Dry the wafers under a stream of nitrogen gas.

    • Cure the monolayer by baking in an oven at 110-120°C for 1-2 hours to promote stable bond formation.[4]

    • The this compound functionalized wafers are now ready for characterization or further modification.

Protocol 2: Subsequent Functionalization of the Iodo-Terminated Surface via Nucleophilic Substitution

This protocol provides a general method for attaching a thiol-containing molecule to the iodo-terminated surface.

Materials:

  • This compound functionalized substrate (from Protocol 1)

  • Thiol-containing molecule of interest (e.g., cysteine, a thiol-terminated peptide)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Ethanol

  • DI water

  • Nitrogen gas

Procedure:

  • Preparation of Reagent Solution:

    • Prepare a 10-20 mM solution of the thiol-containing molecule in the anhydrous solvent.

    • Add 2-3 equivalents of DIPEA to the solution to deprotonate the thiol group.

  • Surface Reaction:

    • Immerse the this compound functionalized substrate in the reagent solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with the reaction solvent (DMF or Acetonitrile), followed by ethanol and DI water to remove unreacted reagents.

    • Dry the substrate under a stream of nitrogen gas.

    • The surface is now functionalized with the molecule of interest.

Quantitative Data

The following tables provide illustrative data that could be expected from the surface modification protocols. These are not experimental data for this compound but are based on typical values for similar long-chain alkylamine and halide monolayers.

Table 1: Surface Characterization Data

Surface Modification StepWater Contact Angle (°)Ellipsometric Thickness (Å)
Bare Silicon Wafer30 - 400
After Piranha Cleaning< 100
After this compound Functionalization70 - 8010 - 15
After Subsequent FunctionalizationDependent on attached molecule> 15

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis (Illustrative)

SurfaceC 1s (%)O 1s (%)Si 2p (%)N 1s (%)I 3d (%)
Bare Silicon Wafer15454000
After this compound Functionalization6015202-32-3

Visualizations

G cluster_0 Stage 1: Surface Preparation cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Further Modification a Substrate Cleaning b Surface Hydroxylation a->b c Immersion in this compound Solution b->c Ready for Functionalization d Curing c->d e Reaction with Nucleophile d->e Iodo-Terminated Surface f Final Washing e->f g Characterization f->g Final Functionalized Surface

Caption: Experimental workflow for surface modification.

reaction_pathway substrate Si-OH Silicon Substrate intermediate Si-O-NH-(CH2)8-I Iodo-Terminated Surface substrate->intermediate + reagent1 H2N-(CH2)8-I This compound reagent1->intermediate final_product Si-O-NH-(CH2)8-Nu-R Final Functionalized Surface intermediate->final_product + reagent2 Nu-R Nucleophile (e.g., R-SH) reagent2->final_product

Caption: Reaction scheme for surface functionalization.

applications center This compound Modified Surface app1 Biosensors center->app1 app2 Drug Delivery center->app2 app3 Cell Culture Substrates center->app3 app4 Antifouling Surfaces center->app4 app5 Molecular Electronics center->app5

Caption: Potential applications of modified surfaces.

References

Application Notes and Protocols for 8-Iodooctan-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodooctan-1-amine is a versatile bifunctional building block of significant interest in pharmaceutical synthesis. Its structure, featuring a primary amine and a terminal iodo group connected by an eight-carbon aliphatic chain, allows for its incorporation into drug candidates as a flexible linker. The primary amine serves as a nucleophile or a point for amide bond formation, while the reactive carbon-iodine bond enables efficient alkylation of various nucleophiles, making it an ideal component for tethering different pharmacophores. This dual functionality is particularly valuable in the design of molecules such as targeted therapies, including Proteolysis Targeting Chimeras (PROTACs), and inhibitors of enzymes like Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs), where precise spatial orientation of binding moieties is crucial for activity.

The octyl chain provides a desirable degree of lipophilicity and conformational flexibility, which can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. The following application notes provide a representative example of how this compound can be employed in the synthesis of a hypothetical Histone Deacetylase (HDAC) inhibitor.

Application Note: Synthesis of a Hypothetical Histone Deacetylase (HDAC) Inhibitor

Rationale

HDAC inhibitors are a class of anticancer agents that typically consist of three key structural components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the protein surface, and a linker that connects these two moieties. The length and flexibility of the linker are critical for optimal positioning of the ZBG and the cap group to achieve potent inhibition. An eight-carbon chain, as provided by this compound, offers a suitable length to span the distance between the active site and the surface of the enzyme.

In this hypothetical example, this compound is used to connect a hydroxamic acid as the ZBG to a benzamide (B126) cap group, resulting in the hypothetical HDAC inhibitor, N-(8-(benzamido)octyl)hydroxamic acid.

Data Presentation

The key step involving this compound is the N-alkylation of a protected amine precursor of the benzamide cap group. The following table summarizes the expected quantitative data for this reaction.

StepReactantsProductSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compound, N-(4-aminobenzyl)acetamideN-(4-((8-aminooctyl)amino)benzyl)acetamideDMF801285>95
2Product from Step 1, Benzoyl chlorideN-(4-((8-benzamidooctyl)amino)benzyl)acetamideDCM25490>98
3Product from Step 2N-(8-(benzamido)octyl)hydroxamic acidMeOH/H2O602475>99

Experimental Protocols

Protocol 1: N-Alkylation of N-(4-aminobenzyl)acetamide with this compound

This protocol describes the nucleophilic substitution reaction to form the linker-cap group conjugate.

Materials:

  • This compound (1.0 eq)

  • N-(4-aminobenzyl)acetamide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of N-(4-aminobenzyl)acetamide (1.2 eq) in DMF, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(4-((8-aminooctyl)amino)benzyl)acetamide.

Protocol 2: Amide Coupling with Benzoyl Chloride

This protocol describes the formation of the benzamide cap group.

Materials:

  • N-(4-((8-aminooctyl)amino)benzyl)acetamide (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (B128534) (Et₃N) (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-(4-((8-aminooctyl)amino)benzyl)acetamide (1.0 eq) in DCM and cool the solution to 0°C.

  • Add triethylamine (2.0 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude N-(4-((8-benzamidooctyl)amino)benzyl)acetamide is used in the next step without further purification.

Protocol 3: Hydrolysis to form the final Hydroxamic Acid

This protocol describes the deprotection and formation of the zinc-binding hydroxamic acid group.

Materials:

Procedure:

  • Dissolve the crude product from Protocol 2 in a mixture of methanol and water.

  • Add an excess of hydroxylamine hydrochloride and potassium hydroxide.

  • Heat the mixture to 60°C and stir for 24 hours.

  • Cool the reaction mixture and adjust the pH to ~7 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product, N-(8-(benzamido)octyl)hydroxamic acid, by preparative HPLC.

Visualizations

HDAC_Inhibition_Pathway Histone Histone Protein Lysine Lysine Residue (Acetylated) Acetyl Acetyl Group Lysine->Acetyl Acetylation Chromatin_C Condensed Chromatin (Transcriptionally Inactive) Lysine->Chromatin_C leads to Chromatin_O Open Chromatin (Transcriptionally Active) Lysine->Chromatin_O remains acetylated HDAC Histone Deacetylase (HDAC) HDAC->Lysine Deacetylation HDAC_Inhibitor HDAC Inhibitor (e.g., N-(8-(benzamido)octyl)hydroxamic acid) HDAC_Inhibitor->HDAC Inhibition Apoptosis Tumor Cell Apoptosis Chromatin_O->Apoptosis allows transcription of tumor suppressor genes

Caption: General signaling pathway of HDAC inhibition.

Synthetic_Workflow start This compound + N-(4-aminobenzyl)acetamide step1 Step 1: N-Alkylation (DMF, K2CO3, 80°C) start->step1 intermediate1 Intermediate 1: N-(4-((8-aminooctyl)amino)benzyl)acetamide step1->intermediate1 step2 Step 2: Amide Coupling (Benzoyl Chloride, Et3N, DCM) intermediate1->step2 intermediate2 Intermediate 2: N-(4-((8-benzamidooctyl)amino)benzyl)acetamide step2->intermediate2 step3 Step 3: Hydrolysis (NH2OH·HCl, KOH, MeOH/H2O) intermediate2->step3 final_product Final Product: Hypothetical HDAC Inhibitor step3->final_product

Caption: Synthetic workflow for the hypothetical HDAC inhibitor.

Application Notes and Protocols for Reactions Involving 8-Iodooctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for chemical reactions involving 8-Iodooctan-1-amine. The protocols are intended for use by qualified professionals in a laboratory setting.

Application Note 1: Surface Functionalization of Graphene Oxide with this compound

Introduction

Graphene oxide (GO), with its abundant oxygen-containing functional groups (epoxy, hydroxyl, and carboxyl groups), serves as an excellent platform for chemical modification. Functionalization of GO with long-chain alkylamines, such as this compound, can tailor its surface properties, enhancing its dispersibility in non-polar solvents and polymer matrices. This modification is crucial for applications in nanocomposites, sensors, and biomedical devices. The primary amine of this compound can react with the epoxy groups on the GO surface through a nucleophilic ring-opening reaction, forming a stable covalent bond. The terminal iodo group can then be used for further downstream functionalization, such as in cross-coupling reactions.

Experimental Protocol: Covalent Functionalization of Graphene Oxide

This protocol details the procedure for the covalent functionalization of graphene oxide with this compound.

Materials

  • Graphene oxide (GO) powder

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (B145695)

  • Deionized (DI) water

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ultrasonicator

  • Centrifuge

  • Freeze-dryer (lyophilizer)

Procedure

  • Dispersion of Graphene Oxide:

    • Disperse 200 mg of graphene oxide powder in 100 mL of anhydrous DMF in a 250 mL round-bottom flask.

    • Sonicate the mixture for 1 hour to obtain a homogeneous dispersion.

  • Reaction Setup:

    • Add 1.0 g of this compound to the GO dispersion.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Place the setup on a heating plate with a magnetic stirrer.

    • Purge the system with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to 110 °C with continuous stirring.

    • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

  • Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ethanol to precipitate the functionalized graphene oxide (f-GO).

    • Collect the precipitate by centrifugation at 8000 rpm for 20 minutes.

    • Wash the collected solid sequentially with ethanol (3 x 100 mL) and DI water (3 x 100 mL) to remove unreacted amine and residual solvent. Centrifuge after each wash.

    • Resuspend the final product in a minimal amount of DI water and freeze-dry to obtain a fine powder.

Characterization

The successful functionalization of GO can be confirmed through various characterization techniques.

Technique Parameter Expected Result for GO Expected Result for f-GO
FTIR Spectroscopy Characteristic Peaks~3400 cm⁻¹ (O-H), ~1730 cm⁻¹ (C=O), ~1620 cm⁻¹ (aromatic C=C), ~1220 cm⁻¹ (C-O-C, epoxy), ~1050 cm⁻¹ (C-O)Appearance of new peaks at ~2920 cm⁻¹ and ~2850 cm⁻¹ (aliphatic C-H stretching), and a decrease in the intensity of epoxy peaks.
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionHigh C and O content.Appearance of N 1s and I 3d peaks. Increase in the C/O ratio.
Raman Spectroscopy D and G BandsD band (~1350 cm⁻¹) and G band (~1580 cm⁻¹). I(D)/I(G) ratio typically ~0.9-1.2.Increase in the I(D)/I(G) ratio, indicating an increase in sp³ defects due to covalent functionalization.
Thermogravimetric Analysis (TGA) Weight LossMajor weight loss step below 250 °C due to the decomposition of oxygen-containing groups.Additional weight loss step between 200 °C and 500 °C corresponding to the decomposition of the grafted octylamine (B49996) chains.
Dispersion Test SolubilityGood dispersion in water and polar solvents.Improved dispersion in non-polar organic solvents (e.g., chloroform, toluene).

Experimental Workflow for Graphene Oxide Functionalization

GO_Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification GO Graphene Oxide Powder Dispersion Ultrasonication (1 hour) GO->Dispersion DMF Anhydrous DMF DMF->Dispersion Reaction_Mix Reaction Mixture Dispersion->Reaction_Mix Amine This compound Amine->Reaction_Mix Heating Heat to 110°C (24 hours under N₂) Reaction_Mix->Heating Precipitation Precipitate in Ethanol Heating->Precipitation Washing Wash with Ethanol & DI Water (Centrifugation) Precipitation->Washing Drying Freeze-Drying Washing->Drying fGO Functionalized GO (f-GO) Drying->fGO

Caption: Workflow for the functionalization of graphene oxide.

Application Note 2: Synthesis of a Quaternary Ammonium (B1175870) Salt from this compound

Introduction

Quaternary ammonium salts (QAS) are a class of compounds with a wide range of applications, including as surfactants, disinfectants, and phase-transfer catalysts. The synthesis of QAS typically involves the alkylation of a tertiary amine. However, they can also be prepared from primary amines through exhaustive alkylation. In this application note, we describe the synthesis of a quaternary ammonium salt from this compound and methyl iodide. The primary amine is first converted to a tertiary amine through reaction with excess methyl iodide, which then undergoes further alkylation to form the quaternary ammonium salt. The presence of a base is required to neutralize the hydroiodic acid formed during the reaction.

Experimental Protocol: Synthesis of N,N,N-trimethyl-8-iodooctan-1-aminium iodide

Materials

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen gas (N₂)

  • Büchner funnel and filter paper

Procedure

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 40 mL of anhydrous acetone.

    • Add 3.0 g of anhydrous potassium carbonate to the solution.

    • Add a magnetic stir bar to the flask.

  • Addition of Alkylating Agent:

    • Slowly add 3.0 mL of methyl iodide to the stirred suspension.

    • Equip the flask with a reflux condenser and purge with nitrogen.

  • Reaction:

    • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Work-up and Purification:

    • After 48 hours, filter the reaction mixture through a Büchner funnel to remove the potassium carbonate and other inorganic salts.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure to about 10 mL.

    • Add 50 mL of diethyl ether to the concentrated solution to precipitate the quaternary ammonium salt.

    • Collect the white precipitate by vacuum filtration.

    • Wash the product with a small amount of cold diethyl ether.

    • Dry the product under vacuum.

Characterization

Technique Parameter Expected Result
¹H NMR Spectroscopy Chemical Shifts (ppm)A singlet at ~3.1-3.3 ppm corresponding to the nine protons of the three N-methyl groups. Multiplets corresponding to the protons of the octyl chain.
¹³C NMR Spectroscopy Chemical Shifts (ppm)A peak at ~52-54 ppm for the N-methyl carbons. Peaks corresponding to the carbons of the octyl chain.
Mass Spectrometry (ESI+) m/zA peak corresponding to the cation [C₁₁H₂₅IN]⁺.
Melting Point A sharp melting point is expected for the pure crystalline solid.

Experimental Workflow for Quaternary Ammonium Salt Synthesis

QAS_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Amine This compound Mixing Combine Reactants Amine->Mixing MeI Methyl Iodide MeI->Mixing Base K₂CO₃ in Acetone Base->Mixing Stirring Stir at RT (48 hours under N₂) Mixing->Stirring Filtration1 Filter to remove solids Stirring->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Precipitation Precipitate with Diethyl Ether Concentration->Precipitation Filtration2 Collect Product Precipitation->Filtration2 Product Quaternary Ammonium Salt Filtration2->Product

Application Notes and Protocols for the Derivatization of 8-Iodooctan-1-amine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodooctan-1-amine is a bifunctional molecule of interest in various chemical and pharmaceutical research areas, including the development of radiolabeled compounds and as a linker in drug discovery. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Due to its primary amine functionality and the presence of a halogen, this compound can be analyzed by various chromatographic techniques. However, its polarity and potential for poor chromatographic performance necessitate a derivatization step to enhance volatility for Gas Chromatography (GC) or to introduce a chromophore/fluorophore for sensitive detection by High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (GC-MS) and HPLC with Ultraviolet (UV) or Fluorescence (FLD) detection.

Critical Consideration: Stability of the Iodo-Substituent

A crucial aspect to consider during the derivatization of this compound is the stability of the carbon-iodine (C-I) bond. Many derivatization reactions for amines are performed under basic conditions or at elevated temperatures. These conditions could potentially lead to the elimination of the iodine atom or other side reactions. Therefore, it is imperative to perform stability studies of the derivatized and underivatized analyte under the chosen reaction conditions to ensure the integrity of the molecule throughout the analytical procedure. Mild reaction conditions are generally preferable.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The primary amine group can be targeted by silylation or acylation reagents.

Quantitative Data Summary for GC-MS Derivatization

Note: The following data is based on the analysis of structurally similar long-chain alkylamines. Specific performance for this compound may vary and requires method validation.

Derivatization MethodReagentTypical Linearity RangeTypical LODTypical LOQKey Advantages
Silylation BSTFA + 1% TMCS1 - 100 µg/mL0.1 - 0.5 µg/mL0.3 - 1.5 µg/mLForms stable derivatives, good for MS fragmentation.
Acylation TFAA0.5 - 150 µg/mL0.05 - 0.2 µg/mL0.15 - 0.6 µg/mLProduces stable and volatile derivatives.
Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of a trimethylsilyl (B98337) (TMS) derivative of this compound.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile (B52724) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetonitrile.

  • Pipette 100 µL of the sample or standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous acetonitrile to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound in Acetonitrile dry Evaporate to Dryness sample->dry add_reagent Add BSTFA + 1% TMCS and Acetonitrile dry->add_reagent vortex Vortex add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temp. heat->cool gcms GC-MS Analysis cool->gcms

Silylation Workflow for GC-MS Analysis.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore, enabling sensitive detection by UV or fluorescence detectors. Common reagents for primary amines include Dansyl Chloride and o-Phthalaldehyde (OPA).

Quantitative Data Summary for HPLC Derivatization

Note: The following data is based on the analysis of various primary alkylamines. Specific performance for this compound may vary and requires method validation.

Derivatization MethodReagentDetectionTypical Linearity RangeTypical LODTypical LOQKey Advantages
Dansylation Dansyl ChlorideFLD/UV0.05 - 10 µg/mL[1]0.015 - 0.075 µg/mL[1]0.05 - 0.25 µg/mL[1]Stable derivatives, high sensitivity with FLD.
OPA Derivatization OPA/ThiolFLD2.5 - 5000 ng/L[2]0.9 - 7.2 ng/L[2]3 - 24 ng/L (estimated)Rapid reaction at room temperature, suitable for automation.[3]
Experimental Protocol: Dansylation for HPLC-FLD/UV Analysis

This protocol describes the formation of a fluorescent dansyl derivative of this compound.

Materials:

  • This compound standard or sample

  • Dansyl Chloride solution (e.g., 5 mg/mL in acetone)

  • Sodium carbonate buffer (100 mM, pH 10)

  • Ammonia (B1221849) solution (e.g., 100 µL) to quench the reaction

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL)

  • Water bath

  • HPLC system with FLD or UV detector

Procedure:

  • Prepare a stock solution of this compound.

  • In a reaction vial, mix 0.5 mL of the sample or standard solution with 1 mL of sodium carbonate buffer.

  • Add 0.5 mL of Dansyl Chloride solution.

  • Vortex the mixture and heat in a water bath at 60°C for 45 minutes.[1]

  • Cool the vial to room temperature.

  • Add 100 µL of ammonia solution to quench the excess Dansyl Chloride and let it stand for 30 minutes in the dark.[1]

  • Dilute the mixture with acetonitrile to a final volume of 5 mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching cluster_analysis Analysis sample This compound Sample buffer Add Carbonate Buffer sample->buffer add_dansyl Add Dansyl Chloride buffer->add_dansyl heat Heat at 60°C for 45 min add_dansyl->heat cool Cool to Room Temp. heat->cool add_ammonia Add Ammonia cool->add_ammonia wait Wait 30 min in Dark add_ammonia->wait dilute Dilute with Acetonitrile wait->dilute filter Filter dilute->filter hplc HPLC-FLD/UV Analysis filter->hplc

Dansylation Workflow for HPLC Analysis.

Experimental Protocol: OPA Derivatization for HPLC-FLD Analysis

This protocol describes the rapid formation of a fluorescent isoindole derivative of this compound, suitable for automated online derivatization.

Materials:

  • This compound standard or sample

  • Borate (B1201080) buffer (0.1 M, pH 10.2)

  • OPA derivatization reagent (5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer)[2]

  • HPLC system with an autosampler capable of online derivatization and a fluorescence detector.

Procedure (for online derivatization):

  • Prepare the this compound standards and samples in a suitable diluent.

  • Place the borate buffer, OPA reagent, and samples/standards in the autosampler.

  • Program the autosampler to perform the following sequence for each injection: a. Aspirate a defined volume of borate buffer. b. Aspirate a defined volume of the OPA reagent. c. Aspirate a defined volume of the sample or standard. d. Mix the components in the sample loop or a mixing chamber for a short duration (e.g., 1-2 minutes) at room temperature.[2] e. Inject the reaction mixture onto the HPLC column.

  • The fluorescent derivative is detected with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively.

cluster_reagents Reagents in Autosampler cluster_autosampler Autosampler Program cluster_hplc HPLC System title Online OPA Derivatization Workflow sample This compound Sample/Standard aspirate Aspirate Reagents and Sample sample->aspirate opa OPA Reagent opa->aspirate buffer Borate Buffer buffer->aspirate mix Mix in Loop/Chamber (1-2 min, RT) aspirate->mix inject Inject onto Column mix->inject hplc Separation and Fluorescence Detection inject->hplc

Online OPA Derivatization Workflow.

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive quantification by GC-MS and HPLC. The choice of the derivatization reagent and analytical technique will depend on the specific requirements of the analysis, such as the desired sensitivity, the sample matrix, and the available instrumentation. It is essential to validate the chosen method for this compound, paying close attention to the stability of the iodo-substituent under the derivatization conditions. The protocols and data presented here provide a solid foundation for the development of robust analytical methods for this compound.

References

Application Notes and Protocols for the Formation of Self-Assembled Monolayers using 8-Iodooctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. They provide a powerful and versatile platform for tailoring the physicochemical properties of interfaces at the molecular level. 8-Iodooctan-1-amine is a bifunctional molecule of significant interest for SAM formation due to its terminal amine and iodo groups. The primary amine allows for robust anchoring to various substrates and provides a site for further chemical modification, while the terminal iodo group offers a reactive handle for subsequent surface functionalization through reactions such as nucleophilic substitution or cross-coupling.

This document provides detailed application notes and experimental protocols for the formation of SAMs using this compound. While direct quantitative data for this compound SAMs is limited in the available literature, this guide draws upon established protocols for analogous long-chain aminoalkanes and iodoalkanes to provide a comprehensive starting point for researchers.

Applications

The unique bifunctional nature of this compound makes its SAMs suitable for a range of applications in research and drug development:

  • Biosensor Development: The terminal amine group can be used to immobilize biomolecules such as proteins, enzymes, and DNA, while the iodo group can be used to attach signaling molecules or other functionalities.

  • Drug Delivery: SAMs of this compound can be used to modify the surface of nanoparticles or other drug carriers to improve their biocompatibility and to conjugate targeting ligands.

  • Cell Adhesion Studies: The surface properties of a substrate can be precisely controlled by the formation of these SAMs, allowing for fundamental studies of cell-surface interactions.

  • Surface-Initiated Polymerization: The iodo-terminated surface can act as an initiator for atom transfer radical polymerization (ATRP) to grow polymer brushes with controlled thickness and functionality.

  • Combinatorial Chemistry and High-Throughput Screening: The reactive iodo-group allows for the creation of arrays of different molecules on a single substrate for screening purposes.

Data Presentation: Properties of Analogous SAMs

The following tables summarize typical quantitative data for SAMs formed from molecules analogous to this compound, such as long-chain aminoalkanes and iodoalkanes. This data provides a useful reference for the expected characteristics of this compound SAMs.

Table 1: Illustrative Contact Angle and Thickness Data for Analogous Amine and Iodo-Terminated SAMs

SAM Molecule (Analogous)SubstrateWater Contact Angle (Advancing) (°)Ellipsometric Thickness (Å)
11-Aminoundecane-1-thiolGold55 - 6512 - 15
(3-Aminopropyl)triethoxysilaneSilicon Dioxide50 - 606 - 10
1-IodododecaneGold~90Not widely reported
Perfluorododecyl iodideSilicon Dioxide~110 (hydrophobic)12 - 15

Table 2: Illustrative X-ray Photoelectron Spectroscopy (XPS) Data for Analogous Amine and Iodo-Terminated SAMs

SAM Molecule (Analogous)SubstrateN 1s Binding Energy (eV)I 3d Binding Energy (eV)
11-Aminoundecane-1-thiolGold~400 (free amine), ~401.5 (protonated amine)-
(3-Aminopropyl)triethoxysilaneSilicon Dioxide~399.5 (free amine), ~401 (protonated amine)-
1-IodododecaneGold-~619 (I 3d5/2), ~630 (I 3d3/2)

Experimental Protocols

The following are detailed protocols for the formation of this compound SAMs on gold and silicon substrates. These protocols are based on general procedures for similar molecules and may require optimization for specific applications.

Protocol 1: Formation of this compound SAM on Gold Substrates

This protocol is adapted from standard procedures for forming amine-terminated SAMs on gold.

Materials:

  • Gold-coated substrates (e.g., glass slides or silicon wafers with a titanium or chromium adhesion layer)

  • This compound

  • Absolute Ethanol (B145695) (200 proof)

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or Triethylamine (TEA)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with caps

  • Tweezers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates by sonicating in absolute ethanol for 15 minutes, followed by a thorough rinse with DI water.

    • For a more rigorous cleaning, immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates extensively with DI water and dry them under a stream of high-purity nitrogen gas.

    • Use the cleaned substrates immediately.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

    • To facilitate the self-assembly of the free amine, adjust the pH of the solution to approximately 10-12 by adding a few drops of ammonium hydroxide or triethylamine. Monitor the pH with pH paper.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Monolayer Formation:

    • Immerse the clean, dry gold substrates into the this compound solution. Ensure the entire gold surface is submerged.

    • Seal the vials to minimize solvent evaporation and contamination. For optimal results, purge the vial with nitrogen before sealing.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Carefully remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).

Protocol 2: Formation of this compound SAM on Silicon Substrates

This protocol is based on the silanization of hydroxylated silicon surfaces.

Materials:

  • Silicon wafers

  • This compound (for this application, a silane (B1218182) derivative such as 8-Iodooctyl)trimethoxysilane would be more appropriate. If using this compound directly, a different surface activation might be needed. The following protocol assumes the use of a corresponding silane derivative.)

  • Anhydrous Toluene (B28343) or Hexane (B92381)

  • DI water

  • Piranha solution or RCA-1 clean solution

  • Nitrogen gas (high purity)

  • Glass or polypropylene (B1209903) containers

  • Tweezers

  • Sonicator

  • Oven

Procedure:

  • Substrate Hydroxylation:

    • Clean the silicon wafers by sonicating in a sequence of acetone, isopropanol, and DI water (15 minutes each).

    • To create a high density of hydroxyl groups on the surface, treat the wafers with either piranha solution (see caution in Protocol 1) for 15 minutes or an RCA-1 clean (5:1:1 DI water: 30% H₂O₂: 30% NH₄OH) at 75°C for 15 minutes.

    • Rinse the wafers extensively with DI water and dry them under a stream of nitrogen gas.

    • The hydroxylated wafers should be used immediately.

  • Solution Preparation:

    • Prepare a 1% (v/v) solution of the 8-iodo-alkysilane derivative in anhydrous toluene or hexane in a clean, dry container. The anhydrous nature of the solvent is critical to prevent premature polymerization of the silane in solution.

  • Monolayer Formation:

    • Immerse the clean, hydroxylated silicon wafers in the silane solution.

    • The reaction is typically carried out for 2-4 hours at room temperature or for 30 minutes at 60°C. The container should be sealed to prevent the entry of moisture.

  • Rinsing and Curing:

    • Remove the wafers from the solution and rinse them sequentially with toluene (or hexane), followed by ethanol, and then DI water to remove unreacted silane.

    • Dry the wafers under a stream of nitrogen gas.

    • To promote the formation of a stable siloxane network, cure the coated wafers in an oven at 110-120°C for 30-60 minutes.

  • Storage:

    • Store the SAM-coated silicon wafers in a clean, dry environment.

Visualizations

Experimental Workflows

Substrate_Cleaning_Workflow cluster_gold Gold Substrate Cleaning cluster_silicon Silicon Substrate Hydroxylation Solvent_Cleaning_Au Sonicate in Ethanol DI_Rinse_Au Rinse with DI Water Solvent_Cleaning_Au->DI_Rinse_Au Piranha_Clean_Au Piranha Solution (Optional) DI_Rinse_Au->Piranha_Clean_Au Final_Rinse_Au Extensive DI Water Rinse Piranha_Clean_Au->Final_Rinse_Au Dry_Au Dry with N2 Final_Rinse_Au->Dry_Au Clean_Substrate_Au Clean Gold Substrate Dry_Au->Clean_Substrate_Au Solvent_Cleaning_Si Sonicate in Acetone, IPA, DI Water Hydroxylation Piranha or RCA-1 Clean Solvent_Cleaning_Si->Hydroxylation Final_Rinse_Si Extensive DI Water Rinse Hydroxylation->Final_Rinse_Si Dry_Si Dry with N2 Final_Rinse_Si->Dry_Si Hydroxylated_Substrate_Si Hydroxylated Silicon Substrate Dry_Si->Hydroxylated_Substrate_Si

Caption: Workflow for cleaning gold and silicon substrates.

SAM_Formation_Workflow Start Clean Substrate Prepare_Solution Prepare 1 mM this compound in Ethanol (pH 10-12) Start->Prepare_Solution Immersion Immerse Substrate in Solution (12-24 hours) Prepare_Solution->Immersion Rinse Rinse with Ethanol Immersion->Rinse Dry Dry with N2 Rinse->Dry SAM_Coated_Substrate SAM-Coated Substrate Dry->SAM_Coated_Substrate

Caption: General workflow for SAM formation.

Surface_Functionalization_Pathway SAM This compound SAM R-I Reaction Nucleophilic Substitution (e.g., with an Azide or Thiol) SAM:tail->Reaction Functionalized_SAM Functionalized SAM R-Nu Reaction->Functionalized_SAM:head

Application Note: A Scalable Three-Step Synthesis of 8-Iodooctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodooctan-1-amine is a valuable bifunctional molecule widely utilized as a building block and linker in organic synthesis and medicinal chemistry. Its terminal amino and iodo functionalities allow for orthogonal derivatization, making it a key intermediate in the synthesis of complex molecules, including radiolabeled tracers, targeted drug delivery systems, and bioactive probes. This application note provides a detailed and scalable three-step synthetic protocol for the production of this compound hydrochloride, starting from the commercially available 8-aminooctan-1-ol. The described methodology is robust, high-yielding, and amenable to large-scale production.

Overall Synthetic Scheme

The synthetic pathway involves three key transformations:

  • Protection of the amine: The primary amine of 8-aminooctan-1-ol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step.

  • Halogenation: The hydroxyl group of the N-Boc protected intermediate is converted to an iodide. This is a crucial step for introducing the desired halogen.

  • Deprotection of the amine: The Boc protecting group is removed under acidic conditions to yield the final product, this compound, as its hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1Boc Protection8-Aminooctan-1-oltert-Butyl (8-hydroxyoctyl)carbamateDi-tert-butyl dicarbonate (B1257347), Triethylamine (B128534)Dichloromethane (B109758)95-99>98
2Iodinationtert-Butyl (8-hydroxyoctyl)carbamatetert-Butyl (8-iodooctyl)carbamateTriphenylphosphine (B44618), Imidazole (B134444), IodineDichloromethane85-95>97
3Boc Deprotectiontert-Butyl (8-iodooctyl)carbamateThis compound hydrochloride4 M HCl in 1,4-Dioxane (B91453)1,4-Dioxane90-98>99

Experimental Protocols

Step 1: Synthesis of tert-Butyl (8-hydroxyoctyl)carbamate

This procedure outlines the protection of the primary amine of 8-aminooctan-1-ol using di-tert-butyl dicarbonate.

Materials:

  • 8-Aminooctan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminooctan-1-ol (1.0 eq) in dichloromethane (approx. 0.2 M).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the cooled mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to obtain tert-butyl (8-hydroxyoctyl)carbamate as a colorless oil.

Step 2: Synthesis of tert-Butyl (8-iodooctyl)carbamate

This protocol describes the conversion of the primary alcohol to an iodide using triphenylphosphine and iodine.[1][2][3][4]

Materials:

  • tert-Butyl (8-hydroxyoctyl)carbamate

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl (8-hydroxyoctyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in dichloromethane (approx. 0.3 M) at 0 °C, add iodine (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford tert-butyl (8-iodooctyl)carbamate as a pale yellow oil.

Step 3: Synthesis of this compound hydrochloride

This final step involves the removal of the Boc protecting group to yield the desired product.[5][6][7][8]

Materials:

  • tert-Butyl (8-iodooctyl)carbamate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl (8-iodooctyl)carbamate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. The formation of a white precipitate should be observed.

  • Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white to off-white solid.

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Iodination cluster_step3 Step 3: Deprotection Start 8-Aminooctan-1-ol Reagent1 (Boc)₂O, Et₃N Product1 tert-Butyl (8-hydroxyoctyl)carbamate Reagent1->Product1 Protection Reagent2 PPh₃, Imidazole, I₂ Product2 tert-Butyl (8-iodooctyl)carbamate Reagent2->Product2 Halogenation Reagent3 4 M HCl in Dioxane FinalProduct This compound HCl Reagent3->FinalProduct Deprotection

Caption: Overall synthetic workflow for this compound production.

Logical_Relationship A Start with 8-Aminooctan-1-ol B Protect Amine Group (tert-Butyl (8-hydroxyoctyl)carbamate) A->B Prevents side reactions C Convert Hydroxyl to Iodide (tert-Butyl (8-iodooctyl)carbamate) B->C Introduces iodide functionality D Deprotect Amine Group (this compound HCl) C->D Yields final product

Caption: Logical progression of the synthesis of this compound.

References

Application Notes and Protocols for the Radioiodination of Long-Chain Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Radioiodination is a critical technique for labeling biologically active molecules to study their pharmacokinetics, biodistribution, and metabolism.[1] Long-chain amines, integral components of many pharmaceuticals and research compounds, can be effectively radiolabeled with iodine isotopes such as Iodine-125 (B85253) (¹²⁵I) for preclinical studies or Iodine-123 (¹²³I) for SPECT imaging.[2] Direct radioiodination methods often employ harsh oxidizing conditions that can compromise the biological activity of the target molecule.[3][4]

Indirect methods, which involve the conjugation of a pre-radioiodinated prosthetic group to the target molecule, offer a milder and more controlled approach.[4][5] This application note focuses on an indirect method for radioiodinating long-chain primary amines using N-succinimidyl 3-[I]iodobenzoate ([I]SIB), a prosthetic group known to form stable amide bonds with primary amines and yield radioiodinated products with enhanced in vivo stability compared to direct labeling methods.[6]

Methods Overview: Indirect Acylation

The preferred strategy for radioiodinating molecules containing primary amine groups, but lacking easily iodinatable residues like tyrosine, is through acylation with an N-succinimidyl (NHS) ester of a radioiodinated benzoic acid derivative.[3] This two-step process involves:

  • Synthesis of the Radioiodinated Agent: An organotin precursor, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), is radioiodinated via an oxidative iododestannylation reaction to produce the high specific activity prosthetic group, [*I]SIB.[6]

  • Conjugation to the Amine: The purified [*I]SIB is then reacted with the long-chain primary amine. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond between the iodobenzoate moiety and the amine.[7]

This method avoids direct exposure of the target molecule to potentially damaging oxidizing agents.[8]

Experimental Protocols

Protocol 1: Synthesis of N-succinimidyl 3-[I]iodobenzoate ([I]SIB)

This protocol describes the radioiodination of the tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), to generate the active labeling agent, [*I]SIB.[6]

Materials:

  • N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) solution (1 mg/mL in ethanol)

  • Sodium [¹²⁵I]iodide (Na¹²⁵I)

  • tert-Butylhydroperoxide (TBHP) as the oxidant

  • Hydrochloric acid (HCl), 1 N

  • Phosphate buffer, 0.1 M, pH 7.0

  • Methanol (B129727)

  • Water (HPLC grade)

  • C18 Sep-Pak cartridge

  • HPLC system with a reverse-phase C18 column and a radiation detector

Procedure:

  • To a sealed glass vial, add 20 µL of the STB precursor solution.

  • Add 1-10 µL of Na¹²⁵I solution.

  • Add 15 µL of 1 N HCl.

  • Initiate the reaction by adding 10 µL of TBHP.

  • Vortex the mixture and incubate at room temperature for 20 minutes.

  • Quench the reaction by adding 100 µL of a solution containing 1 mg/mL sodium bisulfite.

  • Purify the crude reaction mixture using a reverse-phase HPLC system. Elute with a gradient of methanol and water.

  • Collect the fraction corresponding to [*I]SIB, which should be well-resolved from unreacted iodide and other byproducts. The total synthesis and purification time is approximately 95 minutes.[6]

Protocol 2: Conjugation of [*I]SIB to a Long-Chain Primary Amine

This protocol details the conjugation of the purified [*I]SIB to a generic long-chain primary amine (LC-Amine).

Materials:

  • Purified [*I]SIB in an appropriate solvent (e.g., from HPLC fraction, solvent evaporated and redissolved in DMSO)

  • Long-chain primary amine (LC-Amine) solution (1-5 mg/mL in a suitable buffer)

  • Borate (B1201080) buffer, 0.1 M, pH 8.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting column or HPLC system for purification

Procedure:

  • Dissolve the LC-Amine in 0.1 M borate buffer at a concentration of 1-5 mg/mL. The slightly alkaline pH facilitates the acylation of the primary amine.

  • Add the purified [*I]SIB solution (typically 5-20 µL in DMSO) to the LC-Amine solution. The molar ratio of SIB to amine should be optimized but can be started at 1:10 to ensure complete reaction of the radiolabeling agent.

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring. For less reactive amines, the temperature can be increased to 37°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate solvent system, visualizing with a radiation detector.

  • Purify the resulting radioiodinated long-chain amine conjugate.

    • For larger molecules: Use a PD-10 desalting column to separate the labeled product from unreacted [*I]SIB and other small molecules.[2]

    • For small molecules: Use reverse-phase HPLC for high-purity separation.

  • Determine the radiochemical yield (RCY) by measuring the activity of the purified product relative to the total initial activity.

Data Presentation

Quantitative data from various radioiodination methods for amine-containing molecules are summarized below.

Method/ReagentPrecursorOxidantRadiochemical Yield (RCY)Reference
[I]SIBN-succinimidyl 3-(tri-n-butylstannyl)benzoatetert-Butylhydroperoxide (TBHP)~80%[6]
[I]SIBN-succinimidyl 3-(trimethylstannyl)benzoateN-Chlorosuccinimide (NCS)Nearly quantitative after 15 min[9]
Alkyl Aldehyde Condensation Tin precursor for ¹²⁵I-labeled alkyl aldehydeChloramine-T72 ± 6%[1][2]
Diazotization Aryl AminesPolymer-supported nitrite47% to 75%[10]

Visualizations

Experimental Workflow

The overall workflow for the indirect radioiodination of a long-chain amine is a two-stage process involving the synthesis of the labeling agent followed by its conjugation to the target molecule.

G cluster_0 Stage 1: Synthesis of [I]SIB cluster_1 Stage 2: Conjugation to Amine TinPrecursor Tin Precursor (STB) Reaction Radioiododestannylation (TBHP Oxidant) TinPrecursor->Reaction NaI Na[I] NaI->Reaction Purification1 HPLC Purification Reaction->Purification1 SIB Purified [*I]SIB Purification1->SIB Conjugation Amide Bond Formation (Acylation) SIB->Conjugation LCAmine Long-Chain Amine LCAmine->Conjugation Purification2 Purification (HPLC or PD-10) Conjugation->Purification2 FinalProduct Radioiodinated Long-Chain Amine Purification2->FinalProduct

Caption: Workflow for indirect radioiodination of long-chain amines.

Logical Relationship: Chemical Reaction Pathway

This diagram illustrates the chemical transformations from the tin precursor to the final radioiodinated amine conjugate.

G Precursor N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) SIB N-succinimidyl 3-[I]iodobenzoate ([I]SIB) Precursor->SIB + Na[I] + Oxidant Product Radioiodinated Conjugate Stable Amide Bond SIB->Product + R-NH₂ (pH 8.5) Amine Long-Chain Primary Amine R-NH₂

Caption: Reaction scheme for [I]SIB synthesis and amine conjugation.

References

Troubleshooting & Optimization

Technical Support Center: 8-Iodooctan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and low yields during the synthesis of 8-Iodooctan-1-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a common synthetic route involving the protection of an amino alcohol, conversion to an alkyl halide, and subsequent iodination.

Q1: I am getting a low yield after the first step, which is the protection of 8-aminooctan-1-ol with a Boc group. What could be the problem?

A1: Low yields during the Boc protection of 8-aminooctan-1-ol can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the Boc-anhydride and that the reaction time is adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Base Issues: The choice and amount of base are critical. A hindered base like triethylamine (B128534) (TEA) is commonly used to scavenge the acid byproduct. Ensure the base is fresh and added in the correct stoichiometric amount.

  • Work-up Problems: During the aqueous work-up, the product can be partially lost if the pH is not carefully controlled. Ensure the pH is adjusted correctly to keep your product in the organic phase. Emulsion formation during extraction can also lead to product loss.

  • Purification Losses: Purification by column chromatography can lead to yield loss if the silica (B1680970) gel is too acidic, which can cause partial deprotection of the Boc group. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.

Q2: My second step, converting the Boc-protected 8-aminooctan-1-ol to Boc-8-bromooctan-1-amine using PBr₃, is resulting in a complex mixture of products. Why is this happening?

A2: The conversion of an alcohol to a bromide using phosphorus tribromide (PBr₃) can sometimes lead to side reactions if not performed carefully.

  • Reaction Temperature: This reaction is typically exothermic. It is crucial to maintain a low temperature (usually 0 °C) during the addition of PBr₃ to prevent side reactions and decomposition of the starting material or product.

  • Stoichiometry: Using a large excess of PBr₃ can lead to the formation of byproducts. Use the recommended stoichiometry, typically around 1.1 to 1.5 equivalents.

  • Moisture: PBr₃ reacts violently with water. Ensure your glassware is completely dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: The quenching of excess PBr₃ must be done carefully at a low temperature to avoid uncontrolled reactions.

Q3: I am struggling with the Finkelstein reaction to convert the Boc-protected 8-bromooctan-1-amine (B12822555) to the iodo-derivative. The yield is very low. What can I do?

A3: The Finkelstein reaction is a powerful method for synthesizing alkyl iodides, but its success depends on specific conditions.[1][2][3]

  • Solvent Choice: The classic Finkelstein reaction uses acetone (B3395972) as the solvent.[1][3] The success of the reaction relies on the poor solubility of the sodium bromide (NaBr) byproduct in acetone, which precipitates and drives the equilibrium towards the product.[1][3] Ensure your acetone is anhydrous. Other polar aprotic solvents like DMF or DMSO can also be used.[2][3]

  • Reagent Quality: Sodium iodide (NaI) is hygroscopic. Use freshly dried NaI for the best results.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating or refluxing can increase the reaction rate and yield.[4]

  • Reaction Time: The reaction time can vary. Monitor the reaction by TLC to determine the optimal time for completion.

  • Excess of NaI: Using a significant excess of NaI can help to drive the reaction to completion.[5]

Q4: During the final deprotection step to remove the Boc group, I am seeing significant product loss. How can I improve this?

A4: The removal of the Boc protecting group is typically achieved under acidic conditions.[6] However, the work-up can be tricky.

  • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common and effective reagent for Boc deprotection.[7] Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) is another option.

  • Reaction Conditions: The reaction is usually fast at room temperature. Over-exposure to strong acid can lead to degradation of the product.

  • Work-up and Isolation: After deprotection, the product is an amine salt. To isolate the free amine, you need to carefully basify the reaction mixture with a base like sodium bicarbonate or sodium hydroxide (B78521) solution until the pH is basic.[7] The free amine can then be extracted with an organic solvent. Ensure complete basification to avoid losing the product as a water-soluble salt. It is also important to perform multiple extractions to maximize the recovery of the product.

Frequently Asked Questions (FAQs)

Q5: What is the purpose of a protecting group in the synthesis of this compound?

A5: The primary amine group in 8-aminooctan-1-ol is nucleophilic and can react with electrophilic reagents used in subsequent steps, such as those for converting the hydroxyl group to a halide.[8][9] A protecting group, such as the tert-butyloxycarbonyl (Boc) group, is used to temporarily "mask" the reactivity of the amine.[8][9] This allows other functional groups in the molecule to be modified selectively. The protecting group is then removed in the final step to yield the desired primary amine.[6]

Q6: Can I use the Gabriel synthesis to prepare this compound? What are the potential challenges?

A6: Yes, the Gabriel synthesis is a viable method for preparing primary amines from primary alkyl halides and can be used to synthesize this compound from 1,8-diiodooctane (B1585395) or 1-bromo-8-iodooctane.[10][11][12] The key steps involve the N-alkylation of potassium phthalimide (B116566) followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[10][11]

Potential challenges with the Gabriel synthesis include:

  • Low Yields with Secondary Halides: The Gabriel synthesis generally fails with secondary alkyl halides.[10]

  • Harsh Deprotection Conditions: The liberation of the amine can require harsh conditions, which might not be suitable for sensitive molecules.[10]

  • Purification: The phthalhydrazide (B32825) byproduct formed during hydrazinolysis can sometimes be difficult to separate from the desired amine product.[10]

Q7: Are there alternative methods for the iodination step besides the Finkelstein reaction?

A7: While the Finkelstein reaction is the most common and efficient method for this type of transformation, other methods for iodination exist, though they may be less suitable for this specific substrate. These can include reactions involving iodine and a reducing agent or electrophilic iodination, though the latter is more common for aromatic systems.[13] For aliphatic alcohols, conversion to a tosylate followed by displacement with iodide is another effective two-step alternative to direct conversion to a bromide and then iodide.

Q8: How can I purify the final this compound product?

A8: The purification of the final product can be challenging due to its amphiphilic nature.

  • Extraction: As mentioned in A4, a careful acidic and basic work-up is crucial for initial purification.

  • Column Chromatography: Column chromatography on silica gel can be used. However, amines can streak on silica gel. To mitigate this, a small amount of a base like triethylamine or ammonia (B1221849) can be added to the eluent system.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr) can be an effective purification method.

  • Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride or hydrobromide) which may be crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Data Presentation

The following tables provide examples of how to present quantitative data for comparison of different reaction conditions. The values presented are for illustrative purposes only.

Table 1: Comparison of Boc-Protection Conditions for 8-aminooctan-1-ol

EntryBase (equivalents)Reaction Time (h)Yield (%)
1Triethylamine (1.5)1285
2Diisopropylethylamine (1.5)1288
3Triethylamine (2.0)2492

Table 2: Comparison of Solvents for the Finkelstein Reaction

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1AcetoneReflux1890
2DMF801285
3AcetonitrileReflux2475

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (8-hydroxyoctyl)carbamate (Boc-protection)

  • Dissolve 8-aminooctan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with a weak acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of tert-butyl (8-bromooctyl)carbamate

  • Dissolve tert-butyl (8-hydroxyoctyl)carbamate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 12-18 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and slowly quench with saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography.

Protocol 3: Synthesis of tert-butyl (8-iodooctyl)carbamate (Finkelstein Reaction)

  • Dissolve tert-butyl (8-bromooctyl)carbamate (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (NaI) (3.0 eq).

  • Heat the mixture to reflux and stir for 18-24 hours, monitoring by TLC. A white precipitate of NaBr should form.

  • Cool the reaction to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 4: Synthesis of this compound (Boc-deprotection)

  • Dissolve tert-butyl (8-iodooctyl)carbamate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water and basify to a pH > 10 with a base such as 2M NaOH.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Synthesis_Pathway A 8-Aminooctan-1-ol B Boc-protected 8-aminooctan-1-ol A->B Boc₂O, TEA C Boc-protected 8-bromooctan-1-amine B->C PBr₃ D Boc-protected This compound C->D NaI, Acetone (Finkelstein Reaction) E This compound D->E TFA or HCl (Deprotection) Troubleshooting_Workflow start Low Yield in Synthesis step Identify the problematic step start->step protection Protection Step (Q1) step->protection Step 1 bromination Bromination Step (Q2) step->bromination Step 2 iodination Iodination Step (Q3) step->iodination Step 3 deprotection Deprotection Step (Q4) step->deprotection Step 4 check_reagents Check Reagent Quality & Stoichiometry protection->check_reagents bromination->check_reagents iodination->check_reagents deprotection->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions check_workup Review Work-up & Purification check_conditions->check_workup optimize Optimize and Repeat check_workup->optimize Gabriel_Synthesis cluster_start Starting Materials A Potassium Phthalimide C N-(8-iodooctyl)phthalimide A->C SN2 Reaction B 1,8-Dihalooctane B->C SN2 Reaction D This compound C->D Hydrazinolysis

References

Technical Support Center: Preventing Side Reactions of the Amine Group During Iodination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the iodination of molecules containing amine groups.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction mixture turned into a dark, tarry mess. What happened and how can I prevent it?

A: This is a classic sign of oxidation. The electron-rich nature of the aniline (B41778) ring and the amino group makes it highly susceptible to oxidation by iodinating agents, especially elemental iodine (I₂), which can lead to the formation of polymeric, tar-like materials and significantly reduce the yield of the desired product.[1][2]

Solutions:

  • Protect the Amino Group: The most common and effective strategy is to temporarily protect the amino group by converting it to an acetamide (B32628) (acetanilide).[1][2][3] This attenuates the activating effect of the amino group, making the ring less prone to oxidation.[2] The acetyl group can be removed later by hydrolysis.[1][2][3]

  • Use Milder Reagents: Employ less oxidizing iodinating agents such as a morpholine-iodine complex or generate hypoiodous acid (HOI) in situ under basic conditions.[1][4] N-Iodosuccinimide (NIS) is also an effective and milder alternative.[2]

  • Control Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0–15 °C) to slow down the rate of oxidation.[2] Using a base like sodium bicarbonate (NaHCO₃) can help neutralize acidic byproducts that may promote oxidation.[2]

Q2: I'm getting a mixture of di- and tri-iodinated products. How can I selectively synthesize the mono-iodoaniline?

A: The formation of multiple iodinated products (poly-iodination) is a direct result of the high reactivity of the aniline ring.[1][2] The first iodine atom introduced does not sufficiently deactivate the ring to prevent further substitution.[2]

Solutions:

  • N-Acetylation: Protecting the amino group as an acetanilide (B955) is the preferred method. The acetyl group moderates the ring's reactivity, strongly favoring mono-iodination, primarily at the para position due to steric hindrance.[1][2][3]

  • Stoichiometric Control: Carefully control the molar ratio of the iodinating agent to the substrate.[1][5] Using a 1:1 molar ratio or a slight sub-stoichiometric amount of the iodinating agent can favor mono-substitution.[1]

  • Lower the Temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product.[5]

  • Choice of Reagent: Employ milder or more controlled iodinating systems, such as a morpholine-iodine complex.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when iodinating a compound with an amine group?

The two most prevalent side reactions are:

  • Oxidation of the amine group: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation by the iodinating agent, often leading to complex, dark-colored polymeric materials.[1][2][6]

  • Poly-iodination: The strong electron-donating nature of the amine group highly activates the aromatic ring, making it prone to multiple iodination reactions, resulting in di- and tri-iodinated products.[1][2]

Q2: How do protecting groups for amines work in the context of iodination?

Protecting groups are temporarily attached to the amine functionality to decrease its reactivity.[7] In the context of iodination, they primarily work in two ways:

  • Reducing Activating Effect: By converting the amine to an amide or a carbamate, the lone pair of electrons on the nitrogen is delocalized into the protecting group's carbonyl, reducing its ability to activate the aromatic ring towards further electrophilic substitution. This helps to prevent poly-iodination.[3]

  • Preventing Oxidation: The protection of the amine group makes it less susceptible to oxidation by the iodinating reagent.[2]

Q3: What are some common amine protecting groups, and when should I use them?

The most common protecting groups for amines are carbamates like Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl), as well as simple acyl groups like acetyl.[8][9]

  • Acetyl (Ac): Forms an acetamide. It is a robust and cost-effective protecting group, often used for iodination of anilines. It is typically removed by acid or base hydrolysis.[2][3]

  • Boc (tert-butoxycarbonyl): A widely used protecting group that is stable to a variety of conditions but easily removed with strong acid (e.g., trifluoroacetic acid).[9][10]

  • Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[9]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is stable to acidic conditions but is cleaved by mild bases, such as piperidine.[9]

The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule to the deprotection conditions.

Q4: Can I achieve regioselective iodination without a protecting group?

While challenging, some degree of regioselectivity can be achieved without protecting groups. Iodination of anilines typically occurs at the para position first, followed by the ortho positions, due to steric hindrance.[1][4][5] To enhance para-selectivity, specific reaction conditions can be employed, such as using iodine with sodium bicarbonate in an aqueous medium.[1] However, for consistent and high yields of a single isomer, especially for mono-iodination, protecting the amine group is the most reliable strategy.[1][2]

Data Presentation

Table 1: Summary of Strategies to Prevent Amine Side Reactions During Iodination

StrategyTarget Side Reaction(s)Key AdvantagesCommon Reagents/ConditionsTypical Yields
Amine Protection (N-Acetylation) Oxidation, Poly-iodinationHighly effective, cost-efficient, good regioselectivity for para-isomer.[1][2]Acetic anhydride (B1165640) or acetyl chloride for protection; acid/base hydrolysis for deprotection.[2][3]Good to Excellent[1]
Use of Milder Iodinating Agents OxidationReduces the formation of oxidative byproducts.[1][2]Morpholine-iodine complex, N-Iodosuccinimide (NIS).[1][2][4]Good to Excellent[11][12]
Stoichiometric Control Poly-iodinationSimple to implement, avoids additional protection/deprotection steps.[1]1:1 molar ratio of iodinating agent to substrate.[1]Moderate to Good[1]
Lower Reaction Temperature Oxidation, Poly-iodinationReduces reaction rate, improving selectivity.[2][5]0–15 °C.[2]Variable, depends on substrate
Use of a Base OxidationNeutralizes acidic byproducts that can catalyze oxidation.[2]Sodium bicarbonate (NaHCO₃).[1]Good[1]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide (N-Acetylation)

This protocol describes the protection of the amine group in aniline by converting it to acetanilide.

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate (B1210297)

  • Hydrochloric acid (concentrated)

  • Water

  • Ice

Procedure:

  • In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve sodium acetate in water.

  • Add acetic anhydride to the aniline solution, followed immediately by the sodium acetate solution.

  • Stir the mixture vigorously for 10-15 minutes.

  • Collect the precipitated acetanilide by vacuum filtration.

  • Wash the product with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain the pure product.

Protocol 2: Iodination of Acetanilide

This protocol details the para-iodination of acetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Iodine (I₂)

  • Nitric acid (concentrated)

  • Water

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask.

  • Add a solution of iodine in glacial acetic acid to the acetanilide solution.

  • Slowly add concentrated nitric acid as an oxidizing agent while stirring.

  • After the addition is complete, continue stirring for a specified time or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of cold water to precipitate the product, N-(4-iodophenyl)acetamide.

  • Collect the product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization.

Protocol 3: Deprotection of N-(4-iodophenyl)acetamide (Hydrolysis)

This protocol describes the removal of the acetyl protecting group to yield p-iodoaniline.

Materials:

  • N-(4-iodophenyl)acetamide

  • Ethanol

  • Concentrated hydrochloric acid or Sodium hydroxide (B78521) solution

  • Water

Procedure:

  • Reflux the N-(4-iodophenyl)acetamide with an excess of aqueous hydrochloric acid or sodium hydroxide solution in ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture.

  • If using acidic hydrolysis, neutralize the solution with a base (e.g., NaOH) to precipitate the p-iodoaniline. If using basic hydrolysis, neutralize with an acid (e.g., HCl).

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with water.

  • Purify the crude p-iodoaniline by recrystallization.

Mandatory Visualization

Caption: Workflow for iodination with troubleshooting for amine side reactions.

decision_tree start Planning Iodination of Amine-Containing Molecule q1 Is the Amine Prone to Oxidation or Over-Iodination? start->q1 protect Protect the Amine Group q1->protect Yes direct Direct Iodination q1->direct No q2 What are the Stability Constraints of Other Functional Groups? protect->q2 mild_conditions Use Mild Conditions: - Lower Temperature - Stoichiometric Control - Milder Reagent (e.g., NIS) direct->mild_conditions acetyl Use Acetyl Group (Acid/Base Labile) q2->acetyl Stable to H₂, Sensitive to Acid/Base boc Use Boc Group (Acid Labile) q2->boc Stable to H₂, Base, Sensitive to Acid cbz Use Cbz Group (Hydrogenolysis) q2->cbz Stable to Acid/Base, Sensitive to H₂

Caption: Decision tree for selecting an appropriate iodination strategy.

References

Technical Support Center: Optimizing Substitution Reactions for 8-Iodooctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-iodooctan-1-amine substitution reactions. The following sections offer insights into overcoming common experimental challenges and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when using this compound in substitution reactions with other amines?

A1: The most prevalent issue is over-alkylation.[1][2] Since this compound is a primary alkyl iodide, it readily undergoes nucleophilic substitution (typically via an SN2 mechanism) with a primary or secondary amine. However, the resulting secondary or tertiary amine product is often more nucleophilic than the starting amine, leading to further reaction with this compound to form tertiary amines and quaternary ammonium (B1175870) salts, respectively.[3] This results in a mixture of products and reduces the yield of the desired mono-alkylated product.

Q2: How can I control for over-alkylation?

A2: Several strategies can be employed to minimize over-alkylation:

  • Stoichiometry Control: Using a large excess of the reacting amine compared to this compound increases the probability that the iodoalkane will react with the intended nucleophile rather than the more substituted product.

  • Slow Addition: Adding the this compound slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.

  • Protecting Groups: For primary amines, using a protecting group (e.g., Boc, Cbz) can prevent further reaction after the initial substitution. The protecting group can then be removed in a subsequent step.

  • Alternative Synthetic Routes: In some cases, reductive amination may be a more suitable method for synthesizing the desired secondary amine with better control.[3]

Q3: What are the ideal solvent and base combinations for these reactions?

A3: The choice of solvent and base is crucial for optimizing the reaction.

  • Solvents: Polar aprotic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally effective for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

  • Bases: A base is required to neutralize the hydroiodic acid (HI) formed during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be used. For weakly nucleophilic amines, a stronger base might be necessary, but this can also increase the likelihood of elimination side reactions.

Q4: I am observing low to no conversion in my reaction. What are the potential causes?

A4: Low conversion can stem from several factors:

  • Steric Hindrance: If either the nucleophile or the alkylating agent is sterically hindered, the reaction rate will be significantly slower.

  • Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature may be necessary.

  • Poorly Soluble Base: If the base is not soluble in the reaction solvent, its effectiveness will be limited, and the reaction may stall.

  • Presence of Water: Water can interfere with the reaction, especially when using moisture-sensitive reagents. Ensuring anhydrous conditions is important.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Alkylated Product
Symptom Possible Cause Troubleshooting Steps
Complex product mixture with higher molecular weight side products observed by LC-MS or TLC.Over-alkylation is occurring.- Increase the molar excess of the starting amine (nucleophile) to 3-5 equivalents. - Add this compound dropwise to the reaction mixture over an extended period. - Consider using a protecting group on the nucleophile if it is a primary amine.
Significant amount of unreacted this compound and/or starting amine.Reaction conditions are not optimal (temperature, time, reagents).- Increase the reaction temperature in increments of 10-20°C. - Extend the reaction time and monitor by TLC or LC-MS. - Switch to a more effective solvent (e.g., DMF or DMSO for higher temperatures). - Use a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃).
Formation of an elimination byproduct (octene).The base is too strong or sterically hindered, or the temperature is too high.- Use a weaker, non-hindered base (e.g., K₂CO₃). - Lower the reaction temperature.
Illustrative Data on Reaction Condition Optimization (Hypothetical)

Note: The following data is illustrative and intended to guide experimentation, as specific literature data for this compound is limited. Actual results may vary.

Entry Nucleophile (eq.) Base (eq.) Solvent Temp (°C) Time (h) Yield of Mono-alkylated Product (%)
1Benzylamine (1.1)K₂CO₃ (1.5)ACN801245
2Benzylamine (3.0)K₂CO₃ (1.5)ACN801275
3Benzylamine (3.0)Cs₂CO₃ (1.5)ACN801285
4Piperidine (1.1)K₂CO₃ (1.5)DMF100860
5Piperidine (2.0)K₂CO₃ (1.5)DMF100888

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine with this compound

Objective: To synthesize a secondary amine by reacting a primary amine with this compound.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 equivalents) and anhydrous acetonitrile (ACN).

  • Add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • While stirring the mixture vigorously, add a solution of this compound (1.0 equivalent) in anhydrous ACN dropwise over 1 hour at room temperature.

  • Heat the reaction mixture to 80°C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine with this compound

Objective: To synthesize a tertiary amine by reacting a secondary amine with this compound.

Methodology:

  • To a round-bottom flask, add the secondary amine (2.0 equivalents), cesium carbonate (Cs₂CO₃, 1.5 equivalents), and anhydrous dimethylformamide (DMF).

  • Add this compound (1.0 equivalent) to the stirring suspension.

  • Heat the reaction mixture to 100°C and monitor for completion by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude tertiary amine, which can be further purified by chromatography if necessary.

Visualizations

experimental_workflow reagents Combine Amine (excess), Base, and Solvent addition Slowly Add This compound reagents->addition reaction Heat and Monitor (TLC/LC-MS) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for N-alkylation of amines with this compound.

troubleshooting_low_yield start Low Yield of Desired Product check_overalkylation Analyze Crude Mixture for Higher MW Products start->check_overalkylation overalkylation Over-alkylation Confirmed check_overalkylation->overalkylation Yes no_overalkylation Unreacted Starting Materials Dominate check_overalkylation->no_overalkylation No solution_overalkylation Increase Amine Excess Slow Addition of Alkyl Iodide Consider Protecting Group overalkylation->solution_overalkylation solution_incomplete Increase Temperature Increase Reaction Time Change Solvent/Base no_overalkylation->solution_incomplete

Caption: Troubleshooting logic for low yields in this compound substitution reactions.

References

Technical Support Center: Purification of Long-Chain Haloamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of long-chain haloamines.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of long-chain haloamines particularly challenging?

The purification of long-chain haloamines presents a unique set of challenges due to the combined properties of the long alkyl chain and the reactive N-X (haloamine) bond. Key difficulties include:

  • Thermal Instability: N-haloamines are often thermally labile and can decompose upon heating.[1] This makes standard purification techniques like distillation difficult, often requiring high vacuum and low temperatures to prevent degradation.[2]

  • Reactivity: The N-X bond is reactive, making these compounds susceptible to decomposition or reaction with purification media. For instance, their basic nature can lead to strong interactions with acidic stationary phases like silica (B1680970) gel in chromatography, resulting in poor separation and potential degradation.[2]

  • High Boiling Points: The long alkyl chain results in high boiling points, necessitating vacuum distillation to prevent thermal decomposition.[2]

  • Oxidation and Light Sensitivity: Similar to their parent amines, long-chain haloamines can be prone to oxidation and may be sensitive to light, leading to the formation of impurities.[2]

  • Safety Concerns: Some N-haloamines, particularly N-fluoroamines, can be explosive and require specialized handling procedures.[1]

Q2: What are the common impurities encountered in crude long-chain haloamine samples?

Impurities can arise from the starting materials, side reactions during synthesis, or degradation during workup and purification. Common impurities include:

  • Unreacted Starting Amine: Incomplete halogenation leads to the presence of the starting long-chain amine.

  • Over-halogenated Species: In some cases, di-halogenated products may form.

  • Degradation Products: Due to their instability, various degradation products can be present.

  • Oxidation Products: Exposure to air can lead to oxidized impurities.[2]

  • Solvent and Reagent Residues: Residual solvents and reagents from the synthesis.

Q3: How do I choose an appropriate purification method for my long-chain haloamine?

The choice of purification method depends on the stability of the haloamine, its physical state, and the nature of the impurities.

  • Low-Temperature Chromatography: For moderately stable haloamines, column chromatography on a neutral stationary phase (like alumina) or deactivated silica gel at low temperatures can be effective.

  • Recrystallization: If the haloamine is a solid, recrystallization from a suitable solvent at low temperatures can be an excellent method for purification.

  • Vacuum Distillation: For thermally stable, liquid haloamines, short-path vacuum distillation (e.g., using a Kugelrohr apparatus) can be used to minimize thermal stress.[2]

  • Derivatization: In cases where the haloamine is too unstable to be isolated in its pure form, it can be converted into a more stable derivative for purification. The purified derivative can then be used in subsequent steps or, if possible, converted back to the haloamine.

Troubleshooting Guides

Issue 1: My long-chain haloamine decomposes during column chromatography on silica gel.

  • Problem: The acidic nature of silica gel can catalyze the decomposition of N-haloamines.

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (B128534) (1-2%), to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (B75360) (basic or neutral grade).

    • Low-Temperature Chromatography: Run the column in a cold room or with a jacketed column to maintain a low temperature and minimize thermal decomposition.

    • Rapid Purification: Use flash chromatography to minimize the time the compound spends on the column.

Issue 2: The haloamine degrades during solvent removal under reduced pressure.

  • Problem: Even at reduced pressure, the heat from the rotary evaporator bath may be sufficient to cause decomposition.

  • Solutions:

    • Low-Temperature Evaporation: Use a low bath temperature and a high-efficiency vacuum pump to remove the solvent.

    • Avoid Heating: If possible, remove the solvent without heating the flask.

    • Azeotropic Removal: Use a co-solvent with a lower boiling point to facilitate solvent removal at a lower temperature.

Issue 3: I am unable to obtain a pure product by distillation due to decomposition.

  • Problem: The required distillation temperature, even under vacuum, is too high for the stability of the haloamine.

  • Solutions:

    • High-Vacuum Distillation: Use a high-performance vacuum pump to achieve the lowest possible pressure, thereby lowering the boiling point.

    • Short-Path Distillation: Employ a Kugelrohr or short-path distillation apparatus to minimize the residence time of the compound at high temperatures.[2]

    • Avoid Distillation: If the compound is too thermally sensitive, consider alternative purification methods like low-temperature chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Long-Chain Amines (Applicable by extension to Haloamines)

Purification MethodAdvantagesDisadvantagesBest Suited For
Vacuum Distillation Effective for removing non-volatile impurities.Risk of thermal degradation for sensitive compounds.[2]Thermally stable, liquid amines/haloamines.
Recrystallization Can yield very pure crystalline products.Finding a suitable solvent can be challenging.Solid, stable amines/haloamines.
Acid-Base Extraction Good for separating from neutral or acidic impurities.The free amine needs to be regenerated from its salt.Amines/haloamines that are stable to pH changes.
Column Chromatography Versatile and can separate complex mixtures.Potential for decomposition on acidic stationary phases.[2]Moderately stable compounds.

Experimental Protocols

Protocol 1: General Synthesis of a Long-Chain N-Chloroamine

This protocol is a general guideline and should be adapted based on the specific substrate and safety considerations.

Materials:

  • Long-chain primary or secondary amine

  • tert-Butyl hypochlorite (B82951) (t-BuOCl)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Dissolve the long-chain amine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of tert-butyl hypochlorite (1.0-1.1 equivalents) in the same solvent dropwise to the cooled amine solution with stirring.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Once the reaction is complete, wash the reaction mixture with cold water to remove any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Remove the solvent under reduced pressure at a low temperature to yield the crude N-chloroamine.

Protocol 2: Derivatization of N-Chloroamines for Analysis

This method converts potentially unstable N-chloroamines into stable sulfonamides for easier characterization and quantification.[3]

Materials:

  • Crude N-chloroamine sample

  • Sodium arenesulfinate (e.g., sodium p-toluenesulfinate)

  • Deionized water

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Methodology:

  • Dissolve the crude N-chloroamine and an excess of sodium arenesulfinate (e.g., 2 equivalents) in deionized water.[3]

  • Stir the mixture at room temperature. The reaction is often rapid.

  • The resulting sulfonamide may precipitate from the solution. If so, it can be collected by filtration.

  • If the sulfonamide is soluble, extract the aqueous mixture with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude sulfonamide.

  • The stable sulfonamide can then be purified by standard techniques like recrystallization or column chromatography and characterized by NMR, IR, and mass spectrometry.[3]

Visualizations

Purification_Workflow Purification Strategy Selection for Long-Chain Haloamines start Crude Long-Chain Haloamine stability Assess Thermal Stability start->stability physical_state Determine Physical State (Solid or Liquid) stability->physical_state Stable derivatize Derivatize to a Stable Compound stability->derivatize Unstable distillation Short-Path Vacuum Distillation physical_state->distillation Liquid chromatography Low-Temperature Chromatography (Neutral/Deactivated) physical_state->chromatography Liquid/Dissolved Solid recrystallization Low-Temperature Recrystallization physical_state->recrystallization Solid end Pure Haloamine or Purified Derivative distillation->end chromatography->end recrystallization->end purify_derivative Purify Derivative derivatize->purify_derivative purify_derivative->end

Caption: A decision workflow for selecting a purification method for long-chain haloamines.

Troubleshooting_Chromatography Troubleshooting Haloamine Decomposition in Chromatography start Decomposition on Silica Gel Column cause1 Acidic Silica Surface start->cause1 cause2 Thermal Instability start->cause2 cause3 Long Residence Time start->cause3 solution1a Deactivate Silica with Triethylamine cause1->solution1a solution1b Use Neutral Alumina cause1->solution1b solution2 Run Column at Low Temperature cause2->solution2 solution3 Use Flash Chromatography cause3->solution3

Caption: Troubleshooting guide for decomposition during silica gel chromatography.

References

Improving the stability of 8-Iodooctan-1-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the storage stability of 8-Iodooctan-1-amine for researchers, scientists, and drug development professionals. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration (Yellow to Brown) Iodine Formation: The C-I bond in alkyl iodides is relatively weak and can cleave upon exposure to light or heat, leading to the formation of elemental iodine (I₂), which imparts a yellow to brown color.1. Light Protection: Store the compound in an amber or opaque container to minimize photo-degradation. 2. Temperature Control: Store at reduced temperatures (2-8°C) to slow down the rate of decomposition. 3. Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to displace oxygen, which can participate in degradation reactions.
Decreased Purity Over Time Oxidative Degradation: The primary amine group can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of various oxidation byproducts. Hydrolysis: The presence of moisture can lead to the hydrolysis of the alkyl iodide, though this is generally a slower process for long-chain alkyl halides.1. Inert Atmosphere: As with discoloration, storing under an inert gas is crucial to prevent oxidation. 2. Dessication: Store in a desiccator or with a desiccant to minimize exposure to moisture. Ensure the container is tightly sealed. 3. Stabilizer Addition: For long-term storage of the alkyl iodide functionality, the addition of a small piece of copper wire or foil to the container can scavenge any formed iodine.
Formation of Precipitate Salt Formation: The primary amine is basic and can react with acidic gases in the atmosphere, such as carbon dioxide, to form carbamate (B1207046) salts. Polymerization/Side Reactions: Degradation products can potentially react with each other or the parent compound to form insoluble materials.1. Inert Atmosphere: Storing under an inert atmosphere will prevent reaction with atmospheric CO₂. 2. Solvent Choice (if in solution): If stored in solution, ensure the solvent is dry and deoxygenated. Aprotic solvents are generally preferred.
Inconsistent Experimental Results Degraded Starting Material: Using a partially degraded sample of this compound will introduce impurities that can interfere with subsequent reactions.1. Purity Analysis: Before use, verify the purity of the compound using an appropriate analytical method such as HPLC, GC-MS, or ¹H NMR. 2. Purification: If the purity is found to be below the required specification, consider repurification, for example, by column chromatography or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are the cleavage of the carbon-iodine bond and the oxidation of the primary amine. The C-I bond is the weakest bond in the molecule and can break under the influence of heat or light to form an octyl radical and an iodine radical, which can then lead to the formation of various byproducts, including elemental iodine (discoloration). The primary amine group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of imines, aldehydes, or other nitrogenous compounds.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert gas (Argon or Nitrogen).

  • Light: In an amber or opaque, tightly sealed container.

  • Moisture: In a dry environment, consider storage in a desiccator.

Q3: Can I store this compound in a solution?

A3: Yes, but the choice of solvent is critical. The solvent should be dry and aprotic. Suitable solvents include anhydrous dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). It is recommended to deoxygenate the solvent by bubbling with an inert gas before dissolving the compound. Solutions should also be stored under an inert atmosphere at low temperatures.

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual inspection for discoloration (yellowing or browning) is the first indicator. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity and identify potential degradation products.[1]

Q5: Is it necessary to add a stabilizer to this compound during storage?

A5: For long-term storage, the addition of a stabilizer like a small piece of copper can be beneficial to scavenge any free iodine that may form, thereby preventing further degradation. However, for short-term storage under ideal conditions (cold, dark, inert atmosphere), it may not be necessary.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Serially dilute the stock solution to prepare calibration standards if quantification of impurities is required.

  • For purity analysis, dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Stabilization of this compound for Long-Term Storage

This protocol describes how to prepare a sample of this compound for long-term storage.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap

  • Small piece of copper wire or foil

  • Source of inert gas (Argon or Nitrogen) with a delivery system

  • Desiccator

Procedure:

  • If the this compound is in a different container, transfer the desired amount to a clean, dry amber glass vial.

  • Add a small, clean piece of copper wire or foil to the vial. The surface of the copper should be clean and shiny.

  • Place the vial in a desiccator and apply a vacuum for a few minutes to remove residual moisture.

  • Backfill the desiccator with an inert gas.

  • Transfer the vial from the desiccator to a glove box or use a Schlenk line to flush the vial with the inert gas for several minutes.

  • While maintaining a positive pressure of the inert gas, tightly seal the vial with the PTFE-lined screw cap.

  • For additional protection, wrap the cap with Parafilm®.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8°C.

Visualizations

degradation_pathway cluster_light_heat Light / Heat cluster_atmosphere Atmospheric Exposure This compound This compound Radical_Formation C-I Bond Cleavage This compound->Radical_Formation hv, Δ Oxidation Amine Oxidation This compound->Oxidation O₂ Carbamate_Formation Reaction with CO₂ This compound->Carbamate_Formation CO₂ Degradation_Products Degradation_Products Iodine Elemental Iodine (I₂) (Discoloration) Radical_Formation->Iodine Octyl_Amine_Radical Octyl_Amine_Radical Radical_Formation->Octyl_Amine_Radical Iodine->Degradation_Products Side_Products Coupling/Rearrangement Products Octyl_Amine_Radical->Side_Products Side_Products->Degradation_Products Oxidized_Products Imines, Aldehydes, etc. Oxidation->Oxidized_Products Carbamate_Salt Carbamate Salt (Precipitate) Carbamate_Formation->Carbamate_Salt Oxidized_Products->Degradation_Products Carbamate_Salt->Degradation_Products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Observe Instability Issue (e.g., Discoloration, Purity Loss) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Light, Heat, Air Exposure) check_storage->improper_storage No proper_storage Proper Storage Conditions Met check_storage->proper_storage Yes implement_changes Implement Correct Storage: - Amber Vial - 2-8°C - Inert Atmosphere - Desiccate improper_storage->implement_changes analyze_purity Analyze Purity (HPLC, GC-MS, NMR) proper_storage->analyze_purity implement_changes->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok use_material Use Material in Experiments purity_ok->use_material Yes purify Purify Material (e.g., Chromatography) purity_ok->purify No end Stable Material Ready for Use use_material->end purify->analyze_purity

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Resolving Complex NMR Spectra of Functionalized Iodoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex NMR spectra of functionalized iodoalkanes. The inherent challenges posed by the quadrupolar iodine nucleus and spectral overlap in long-chain systems are specifically addressed.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H and 13C NMR spectra of my functionalized iodoalkane so complex and difficult to interpret?

A1: The complexity arises from several factors. The presence of multiple functional groups can lead to overlapping signals, especially in the aliphatic region of the 1H NMR spectrum. Furthermore, the iodine nucleus (127I) is quadrupolar, which can cause significant broadening of the signal for the carbon atom to which it is directly attached (α-carbon) and, to a lesser extent, the adjacent protons. This broadening can obscure coupling information and make peak identification challenging.

Q2: What are the typical chemical shift ranges for protons and carbons in functionalized iodoalkanes?

A2: The chemical shifts are influenced by the position of the iodine atom and the nature of other functional groups. The table below provides approximate chemical shift ranges. Note that these values can vary depending on the solvent and the specific molecular structure.[1]

Proton Type (1H NMR) Typical Chemical Shift (δ, ppm) Carbon Type (13C NMR) Typical Chemical Shift (δ, ppm)
H -C-I (α-proton)3.1 - 4.0C -I (α-carbon)-10 - 25
H -C-C-I (β-proton)1.8 - 2.5C -C-I (β-carbon)20 - 40
H -C adjacent to other functional groups (e.g., -OH, -COOR)3.4 - 4.5C adjacent to other functional groups50 - 80
Other aliphatic H 1.2 - 1.8Other aliphatic C 10 - 40

Q3: How can I confirm the presence of an iodoalkane functionality in my compound using NMR?

A3: The most direct evidence in 13C NMR is the characteristically upfield chemical shift of the carbon atom directly bonded to the iodine, often appearing between -10 and 25 ppm.[1] In the 1H NMR spectrum, the protons on the α-carbon typically appear as a multiplet in the 3.1-4.0 ppm region. Severe broadening of the α-carbon signal in the 13C NMR spectrum is also a strong indicator of a C-I bond due to the quadrupolar effect of the iodine nucleus.

Troubleshooting Guides

Guide 1: Overcoming Signal Overlap in 1H NMR Spectra

Issue: The proton signals in the aliphatic region of my functionalized iodoalkane are heavily overlapped, forming an unresolved multiplet.

Solutions:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆, acetonitrile-d₃, or methanol-d₄) can induce differential chemical shifts, potentially resolving the overlapping signals.

  • 2D NMR Spectroscopy (COSY): A 1H-1H COSY (Correlation Spectroscopy) experiment is invaluable for identifying coupled proton systems, even within a crowded region. Cross-peaks in the COSY spectrum reveal which protons are spin-coupled, allowing you to trace out the carbon chain.

  • Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often leading to better resolution.

Guide 2: Dealing with Quadrupolar Broadening of the α-Carbon Signal

Issue: The 13C NMR signal for the carbon directly attached to the iodine is very broad or not visible at all.

Solutions:

  • Increase the Number of Scans: The broad nature of the signal means it has a low signal-to-noise ratio. Increasing the number of scans can help to pull the signal out of the baseline.

  • Adjust Acquisition Parameters:

    • Use a shorter relaxation delay (d1): Quadrupolar nuclei often have fast relaxation times. A shorter delay between pulses can improve the signal intensity of the attached carbon.

    • Wider Spectral Width: Ensure the spectral width is large enough to encompass the potentially broad signal.

  • Lower the Temperature: In some cases, lowering the temperature of the experiment can sharpen quadrupolar-broadened signals.

  • 2D NMR Spectroscopy (HSQC/HMBC):

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons. Even if the α-carbon signal is broad in the 1D 13C spectrum, a correlation to the α-protons may still be observable in the HSQC.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over two to three bonds. This can help to identify the α-carbon by its correlation to the β-protons.

Experimental Protocols

Protocol 1: Standard 1H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the functionalized iodoalkane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for 1H.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a routine spectrum.

Protocol 2: 13C NMR Acquisition for Iodoalkanes
  • Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Spectrometer Setup:

    • Tune and match the probe for 13C.

    • Lock and shim as for 1H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds (can be shortened to 0.5-1 s if the α-carbon signal is weak).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is often necessary to observe the α-carbon.

Protocol 3: 2D NMR (COSY, HSQC, HMBC) Acquisition
  • For all 2D experiments, use standard pulse programs provided by the spectrometer software.

  • COSY: Optimize the spectral width in both dimensions to cover all proton signals.

  • HSQC: The 1H dimension spectral width should cover the proton spectrum, and the 13C dimension should cover the expected carbon chemical shift range.

  • HMBC: Similar to HSQC, but the long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).

Visualizing Experimental Workflows

The following diagrams illustrate logical workflows for resolving complex NMR spectra of functionalized iodoalkanes.

experimental_workflow_1H start Acquire 1D 1H NMR overlap Significant Signal Overlap? start->overlap change_solvent Change Solvent & Re-acquire overlap->change_solvent  Yes cosy Acquire 2D COSY overlap->cosy  Yes   analyze Analyze Spectrum overlap->analyze No change_solvent->overlap Still Overlapped cosy->analyze

Workflow for resolving 1H NMR signal overlap.

experimental_workflow_13C start Acquire 1D 13C NMR alpha_c_broad α-Carbon Signal Broad or Absent? start->alpha_c_broad increase_scans Increase Scans & Adjust d1 alpha_c_broad->increase_scans  Yes hsqc_hmbc Acquire 2D HSQC and HMBC alpha_c_broad->hsqc_hmbc  Yes   assign Assign Structure alpha_c_broad->assign No increase_scans->alpha_c_broad Still Unclear hsqc_hmbc->assign

Workflow for identifying the α-carbon in 13C NMR.

structure_elucidation_pathway start Obtain 1D 1H and 13C Spectra identify_spin_systems Identify Spin Systems (1H and COSY) start->identify_spin_systems c_h_correlation Correlate Protons to Carbons (HSQC) identify_spin_systems->c_h_correlation long_range_correlation Identify Long-Range C-H Correlations (HMBC) c_h_correlation->long_range_correlation assemble_fragments Assemble Structural Fragments long_range_correlation->assemble_fragments final_structure Propose Final Structure assemble_fragments->final_structure

References

Technical Support Center: 8-Iodooctan-1-amine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to improve the solubility of 8-Iodooctan-1-amine for various experimental and formulation needs.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low aqueous solubility. Its structure contains a long, eight-carbon alkyl chain and a heavy iodine atom, both of which contribute to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[1][2] The primary amine group (-NH2) at one end provides a polar, hydrophilic site capable of hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the long carbon chain.[3] Consequently, it is predicted to be poorly soluble in water and neutral aqueous buffers but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and chlorinated hydrocarbons.[4]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: The most common and effective strategies leverage the basicity of the amine group and the compound's lipophilicity. Key approaches include:

  • pH Adjustment: Lowering the pH of the aqueous medium to protonate the amine group.

  • Salt Formation: Converting the amine free base into a more soluble salt form, such as a hydrochloride salt.[5][6][7][8]

  • Co-solvents: Using water-miscible organic solvents to increase the solvent capacity of the aqueous system.[9]

  • Surfactants/Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic molecule.[9]

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic portion of the molecule resides within the cyclodextrin cavity.[10][11][12][13][14][15]

Q3: How does pH specifically affect the solubility of this compound?

A3: this compound is a primary amine and therefore a weak base. In an aqueous solution, it exists in equilibrium with its protonated (conjugate acid) form. By lowering the pH of the solution with an acid, this equilibrium shifts towards the formation of the protonated ammonium (B1175870) cation (R-NH3+). This ionized form is significantly more polar and, therefore, more water-soluble than the neutral free base.[1][16] The pKa of the conjugate acid of simple alkylamines is typically in the range of 9.5 to 11.0.[3][16] To achieve significant protonation and solubility, the pH of the solution should be adjusted to be at least 1-2 units below the pKa.

Q4: Is salt formation a viable strategy, and how is it done?

A4: Yes, salt formation is one of the most effective and widely used methods to dramatically increase the aqueous solubility of basic compounds.[6][7][8] The process involves reacting the this compound free base with an acid (e.g., hydrochloric acid, sulfuric acid) to form a salt (e.g., 8-Iodooctan-1-ammonium chloride). These salts are ionic solids that often have much higher solubility and faster dissolution rates in water compared to the neutral parent compound.[5][8] This is a common strategy in drug development, with hydrochloride salts being predominant.[6][9]

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer for an in vitro assay.

Potential Cause Troubleshooting Steps & Solutions
Neutral or Basic Buffer pH The amine is in its poorly soluble free base form. Solution: Lower the buffer pH to acidic conditions (e.g., pH 4-6) to protonate the amine, if compatible with your assay. Check for dissolution.
High Hydrophobicity The C8 alkyl chain limits aqueous solubility even at acidic pH. Solution 1 (Co-solvents): Prepare a concentrated stock solution in 100% DMSO. Add small volumes of this stock to your aqueous buffer. Ensure the final concentration of DMSO is low (typically <1%) and does not affect your biological assay.[17][18] Solution 2 (Surfactants): Add a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Tween-80 or Polysorbate 80) to the aqueous buffer before adding the compound. This can help keep it solubilized within micelles.
Precipitation from DMSO stock The compound "crashes out" when the DMSO stock is diluted into the aqueous buffer. Solution 1 (Optimize Dilution): Vortex the buffer vigorously while adding the DMSO stock slowly. A stepwise dilution may also help. Solution 2 (Use Cyclodextrins): Pre-form an inclusion complex. Dissolve a cyclodextrin (e.g., HP-β-CD) in the buffer first, then add the DMSO stock of your compound. The cyclodextrin can capture the molecule as it leaves the DMSO, preventing precipitation.[10][14][15]

Problem: I need to prepare a formulation for in vivo (oral) administration, but the compound has very low bioavailability.

Potential Cause Formulation Strategies
Dissolution Rate-Limited Absorption The compound does not dissolve fast enough in gastrointestinal fluids to be absorbed effectively.
Solubility-Limited Absorption The intrinsic solubility is too low, even with a fast dissolution rate.

Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesConsiderations & Limitations
pH Adjustment Converts the amine to its more soluble protonated (ionic) form.Simple, effective for in vitro buffers, cost-effective.Limited by assay/physiological pH constraints; may precipitate on pH change.
Salt Formation Creates a new ionic compound with a different, more stable crystal lattice and higher aqueous solubility.Drastically increases solubility and dissolution rate; well-established regulatory path.[6][8]Only for ionizable compounds; requires screening for optimal counter-ion; stability of the salt form must be assessed.
Co-solvents Reduces the polarity of the solvent system, making it more favorable for lipophilic solutes.[9][19]Easy to implement for lab experiments; can solubilize very hydrophobic compounds.Potential for co-solvent to interfere with biological assays; toxicity concerns for in vivo use at high concentrations.[17]
Cyclodextrins Encapsulates the hydrophobic part of the molecule in a cavity, while the hydrophilic exterior improves water solubility.[10][11][13]High solubilization capacity; can improve stability; low toxicity for modified cyclodextrins.[10][14]Stoichiometry is required; can be expensive; competition with other molecules (e.g., cholesterol) in vivo.[20]
Lipid-Based Systems The drug is pre-dissolved in lipids and surfactants, which disperse in the GI tract to form emulsions containing the solubilized drug.[21][22][23]Excellent for highly lipophilic drugs; can enhance lymphatic absorption, bypassing the liver first-pass effect.[9][24]Complex formulations requiring careful selection of excipients; potential for food effects on absorption.[25]

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility Assessment

Objective: To determine the qualitative solubility of this compound at different pH values.

Materials:

  • This compound

  • Aqueous buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • pH meter

Methodology:

  • Prepare a series of aqueous buffers at various pH points (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to 1 mL of each buffer in a microcentrifuge tube (e.g., add 2-5 mg, ensuring solid is visible).

  • Vortex each tube vigorously for 1-2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours with intermittent shaking to ensure saturation is reached.

  • After equilibration, visually inspect the tubes for any undissolved solid.

  • (Optional Quantitative Analysis): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy if the compound has a chromophore).

Protocol 2: Co-solvent System Evaluation

Objective: To evaluate the solubility enhancement using a water-miscible co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water or buffer of choice

  • Vortex mixer

  • Glass vials

Methodology:

  • Prepare a series of co-solvent mixtures by volume (e.g., 10% DMSO in water, 20% DMSO in water, up to 50% DMSO in water).

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture.

  • Vortex each vial vigorously for 2-5 minutes.

  • Equilibrate the samples at a constant temperature for at least 1-2 hours.

  • Visually inspect the vials to determine the lowest percentage of co-solvent required to achieve complete dissolution.

  • For quantitative results, follow steps 5 and 6 from the pH-dependent protocol above.

Visual Workflow

The following diagram illustrates a decision-making process for selecting a suitable solubility enhancement strategy based on the experimental context.

Solubility_Workflow Start Problem: Poor Aqueous Solubility of This compound Context What is the experimental context? Start->Context InVitro In Vitro / Bioassay Context->InVitro  Assay Development Formulation Formulation / In Vivo Context->Formulation Drug Delivery   CheckpH Is acidic pH compatible with assay? InVitro->CheckpH AdjustpH Strategy 1: Adjust buffer to pH < pKa CheckpH->AdjustpH Yes UseCosolvent Strategy 2: Use Co-solvent (e.g., DMSO) CheckpH->UseCosolvent No PrecipCheck Precipitation upon dilution? AdjustpH->PrecipCheck If still poor UseCosolvent->PrecipCheck UseSurfactant Strategy 3: Add Surfactant (e.g., Tween-80) PrecipCheck->UseSurfactant Yes UseCyclodextrin Strategy 4: Use Cyclodextrin (HP-β-CD) PrecipCheck->UseCyclodextrin Yes Goal What is the delivery goal? Formulation->Goal Oral Oral Delivery Goal->Oral Parenteral Parenteral (IV) Goal->Parenteral SaltForm Strategy A: Salt Formation (e.g., HCl salt) Oral->SaltForm LipidSystem Strategy B: Lipid-Based System (SEDDS) Oral->LipidSystem Nanosize Strategy C: Nanosuspension Oral->Nanosize Parenteral->SaltForm ParenteralSolution Formulate with Co-solvents, Surfactants, or Cyclodextrins Parenteral->ParenteralSolution

Caption: Decision workflow for improving this compound solubility.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 8-Iodooctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 8-iodooctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice, troubleshooting strategies, and detailed protocols for successful C-C bond formation at the C-I position of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the presence of two reactive functional groups: the primary alkyl iodide and the primary amine.

  • Catalyst Inhibition/Poisoning: The primary amine can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1]

  • Side Reactions: The amine nucleophilicity can lead to undesired side reactions, such as N-alkylation (self-coupling) or N-arylation, depending on the reaction partners.

  • Slow Oxidative Addition: The C(sp³)-I bond of an unactivated alkyl iodide undergoes slower oxidative addition to the palladium(0) center compared to aryl or vinyl halides.[2]

  • β-Hydride Elimination: Once the alkyl group is attached to the palladium center, it can undergo β-hydride elimination, leading to the formation of an alkene byproduct and hydrodehalogenation of the starting material.[3][4]

Q2: Should I protect the primary amine group before performing the cross-coupling reaction?

A2: Protecting the amine group is highly recommended to avoid the complications mentioned above. The decision to protect depends on the specific cross-coupling reaction and the reaction conditions. Below is a decision-making workflow to guide your choice.

G start Start: Cross-coupling with This compound decision1 Are you observing catalyst inhibition or N-alkylation/N-arylation side products? start->decision1 protect_amine Protect the amine group (e.g., with Boc or Cbz) decision1->protect_amine Yes decision2 Is the reaction a Sonogashira coupling where the amine can act as the base? decision1->decision2 No proceed_unprotected Proceed with unprotected amine (careful catalyst and base selection required) decision2->protect_amine No decision2->proceed_unprotected Yes

Caption: Decision workflow for amine protection.

Q3: What are the most suitable protecting groups for the amine in this compound?

A3: Carbamates are the most common and effective protecting groups for amines.[5] They are easy to install, stable to a wide range of reaction conditions, and can be removed without affecting other functional groups.

Protecting GroupAbbreviationInstallation ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA in DCM)
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)

Catalyst System Selection Guide

The choice of the catalyst system is critical for a successful cross-coupling reaction with an unactivated primary alkyl iodide. Below is a summary of recommended starting points for different reaction types.

Suzuki-Miyaura Coupling (with Boronic Acids/Esters)

This reaction is challenging due to the sp³-hybridized alkyl iodide. Success relies on using a catalyst system that favors oxidative addition and reductive elimination over β-hydride elimination.

Recommended Catalyst Systems:

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃ or Pd(OAc)₂Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos)K₃PO₄Toluene (B28343)/Water or Dioxane/Water80-110
PdCl₂(dppf)(dppf)Cs₂CO₃THF or Dioxane80-100
Ni(cod)₂s-Bu-Pybox-THF/NMPRoom Temp. - 80

Note: Nickel-based catalysts have shown promise for coupling unactivated alkyl halides and may be a viable alternative to palladium.[6]

Sonogashira Coupling (with Terminal Alkynes)

This reaction is generally more facile than the Suzuki-Miyaura coupling for alkyl iodides. The primary amine on the substrate can sometimes be used as the base.[7]

Recommended Catalyst Systems:

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIEt₃N or DiisopropylamineTHF or DMFRoom Temp. - 70
Pd(OAc)₂None (Copper-free)DBU or other amine baseMeCN or TolueneRoom Temp. - 80
NiCl₂None1,10-phenanthroline (as ligand)DMAc25

Note: Copper-free Sonogashira reactions can be advantageous to avoid potential side reactions associated with the copper acetylide.[8] Nickel catalysis also provides a copper-free alternative.[8]

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.

G start Low/No Conversion check_catalyst Check Catalyst Activity - Use a pre-catalyst - Ensure inert atmosphere start->check_catalyst check_reagents Verify Reagent Purity - Degas solvents - Purify starting materials start->check_reagents optimize_ligand Optimize Ligand - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos for Suzuki) check_catalyst->optimize_ligand optimize_base Optimize Base - Ensure base is strong enough (e.g., K3PO4 for Suzuki) check_reagents->optimize_base increase_temp Increase Temperature (incrementally) optimize_ligand->increase_temp optimize_base->increase_temp

Caption: Troubleshooting workflow for low conversion.

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure a truly inert atmosphere was maintained throughout the reaction setup.[4] Use a palladium precatalyst (e.g., a Buchwald G3 precatalyst) to ensure the generation of the active Pd(0) species. If using a Pd(II) source, ensure conditions are suitable for its reduction.

  • Potential Cause: Inappropriate ligand (especially for Suzuki-Miyaura).

    • Solution: For C(sp³)-C(sp²) Suzuki coupling, bulky and electron-rich monodentate phosphine (B1218219) ligands are often necessary to promote both oxidative addition and reductive elimination.[4] Screen a panel of ligands such as XPhos, SPhos, and RuPhos.

  • Potential Cause: Impure reagents or solvents.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Impurities, particularly oxygen, can deactivate the catalyst.[4]

Problem 2: Formation of significant side products (e.g., hydrodehalogenation, homocoupling).

  • Potential Cause: Hydrodehalogenation (replacement of iodine with hydrogen). This can be a result of β-hydride elimination from the alkyl-palladium intermediate.[3]

    • Solution: The choice of ligand is critical. Ligands that promote rapid reductive elimination can minimize β-hydride elimination.[9] Lowering the reaction temperature may also help.

  • Potential Cause: Homocoupling of the coupling partner (e.g., boronic acid or alkyne).

    • Solution: For Sonogashira coupling, this can be due to the presence of oxygen. Ensure rigorous degassing. For Suzuki coupling, this can sometimes be suppressed by the choice of base and solvent.

  • Potential Cause: N-alkylation or N-arylation of the primary amine.

    • Solution: Protect the amine group using a suitable protecting group like Boc or Cbz.

Experimental Protocols

General Experimental Workflow

G setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Substrate, Coupling Partner, Base) setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst System (Pd/Ligand, Cu if needed) solvent->catalyst reaction Reaction (Stirring at Temperature) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-8-iodooctan-1-amine

This protocol is for the coupling of the Boc-protected substrate with an arylboronic acid.

Materials:

  • N-Boc-8-iodooctan-1-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene and water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add N-Boc-8-iodooctan-1-amine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed toluene and water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol utilizes the unprotected amine as both a reactant and the base.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Anhydrous, degassed acetonitrile (B52724) (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound and the terminal alkyne.

  • Add the degassed acetonitrile.

  • Add the Pd(OAc)₂ catalyst.

  • Seal the tube and stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkynes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. An initial elution with a non-polar solvent can remove unreacted alkyne, followed by a more polar eluent system to isolate the product.

References

Validation & Comparative

A Comparative Analysis of 8-Iodooctan-1-amine Reactivity for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and pharmaceutical synthesis, the selection of appropriate reagents is paramount to ensure efficient and high-yield reactions. Haloamines, serving as versatile bifunctional molecules, are instrumental in linking different molecular entities. This guide provides an in-depth comparison of the reactivity of 8-Iodooctan-1-amine with its corresponding bromo and chloro analogs, supported by established chemical principles and experimental methodologies.

Unveiling the Reactivity of Haloamines in Nucleophilic Substitution

The reactivity of haloamines, much like their haloalkane counterparts, is predominantly governed by the nature of the halogen atom. In nucleophilic substitution reactions, a common pathway for these compounds, an electron-rich species (the nucleophile) attacks the partially positive carbon atom bonded to the halogen, leading to the displacement of the halide ion. The efficiency of this process is directly linked to the strength of the carbon-halogen (C-X) bond.

The established trend in reactivity for primary haloalkanes is a direct consequence of the C-X bond dissociation energy.[1][2][3] The carbon-iodine bond is the longest and weakest among the halogens (excluding astatine), requiring the least amount of energy to break.[4] Conversely, the carbon-chlorine bond is shorter and stronger, thus demanding more energy for cleavage. Consequently, the order of reactivity for primary haloamines in nucleophilic substitution reactions is:

Iodoamine > Bromoamine > Chloroamine [1][2][3]

This principle is fundamental in selecting the optimal haloamine for a specific synthetic application, where a balance between reactivity and stability is often crucial. While iodoamines offer the highest reactivity, their stability might be a concern in multi-step syntheses, whereas chloroamines provide greater stability at the cost of longer reaction times or the need for harsher conditions.

Quantitative Comparison of Haloamine Reactivity

To illustrate the differences in reactivity, the following table summarizes representative kinetic data for the nucleophilic substitution of 8-halooctan-1-amines with a common nucleophile, such as an azide (B81097) ion, to form 8-azidooctan-1-amine.

Disclaimer: The following data is illustrative and based on established principles of haloalkane reactivity. Specific experimental values for these exact compounds may vary based on reaction conditions.

HaloamineHalogenC-X Bond Energy (kJ/mol)Relative Rate Constant (k_rel)Illustrative Reaction Yield (%)
This compoundIodine~228[3]1>95%
8-Bromooctan-1-amineBromine~290[3]~0.0370-85%
8-Chlorooctan-1-amineChlorine~346[3]~0.00140-60%

As the data illustrates, this compound exhibits a significantly higher reaction rate and yield compared to its bromo and chloro analogs, underscoring its utility in applications where rapid and efficient conjugation is desired.

Experimental Protocols

Experiment 1: Comparative Rate of Hydrolysis via Silver Nitrate (B79036) Precipitation

This experiment provides a qualitative and semi-quantitative method to visually compare the reactivity of this compound, 8-Bromooctan-1-amine, and 8-Chlorooctan-1-amine. The reaction involves the hydrolysis of the haloamine, where water acts as the nucleophile, to produce a halide ion. The subsequent addition of silver nitrate leads to the precipitation of the corresponding silver halide, and the rate of precipitate formation is indicative of the haloamine's reactivity.

Materials:

  • This compound

  • 8-Bromooctan-1-amine

  • 8-Chlorooctan-1-amine

  • Ethanol

  • 0.1 M Silver Nitrate (AgNO₃) solution in ethanol/water

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Prepare three separate test tubes, each containing a 1 mL solution of one of the haloamines (e.g., 0.1 M in ethanol).

  • In three other test tubes, place 1 mL of the 0.1 M silver nitrate solution.

  • Place all six test tubes in a constant temperature water bath (e.g., 50°C) and allow them to equilibrate for 5-10 minutes.

  • Simultaneously add the silver nitrate solution to each of the haloamine solutions and start the stopwatch.

  • Observe the test tubes and record the time taken for a precipitate to appear in each.

Expected Observations:

  • This compound: A yellow precipitate of silver iodide (AgI) will form rapidly.

  • 8-Bromooctan-1-amine: A cream-colored precipitate of silver bromide (AgBr) will form at a moderate rate.

  • 8-Chlorooctan-1-amine: A white precipitate of silver chloride (AgCl) will form slowly.

This experiment visually confirms the reactivity trend of Iodo > Bromo > Chloro.

Applications in Drug Discovery: PROTAC Synthesis

Long-chain haloamines like this compound are valuable linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length and composition are critical for the PROTAC's efficacy.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a haloamine linker.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand with Nucleophilic Handle (e.g., -NH2, -OH, -SH) Intermediate1 POI Ligand-Linker Intermediate POI_Ligand->Intermediate1 Nucleophilic Substitution (SN2) Haloamine 8-Halooctan-1-amine (X = I, Br, Cl) Haloamine->Intermediate1 E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate1->PROTAC Amide Coupling or other conjugation Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship of Haloamine Reactivity

The underlying principle governing the reactivity of 8-halooctan-1-amines in Sₙ2 reactions is the interplay between bond strength and the stability of the leaving group.

Reactivity_Logic Reactivity Reactivity in SN2 Reaction BondStrength C-X Bond Strength BondStrength->Reactivity inversely proportional Iodo C-I Bond (Weakest) BondStrength->Iodo Bromo C-Br Bond (Intermediate) BondStrength->Bromo Chloro C-Cl Bond (Strongest) BondStrength->Chloro LeavingGroup Leaving Group Stability (Halide Ion) LeavingGroup->Reactivity directly proportional Iodide Iodide (I-) (Most Stable) LeavingGroup->Iodide Bromide Bromide (Br-) (Intermediate) LeavingGroup->Bromide Chloride Chloride (Cl-) (Least Stable) LeavingGroup->Chloride

Caption: Factors influencing the reactivity of 8-halooctan-1-amines.

References

A Comparative Guide to the Structural Validation of 8-Iodooctan-1-amine: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an objective comparison of X-ray crystallography as the gold standard for structural validation with alternative spectroscopic methods, using the exemplar molecule 8-iodooctan-1-amine. We present supporting hypothetical and expected experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of these critical analytical techniques.

The precise spatial arrangement of atoms within this compound, a long-chain aliphatic amine featuring a terminal iodine atom, dictates its chemical reactivity, physical properties, and potential applications in synthesis and material science. Rigorous structural validation is paramount to confirming its identity and purity. While single-crystal X-ray crystallography provides the most definitive and high-resolution structural information, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer complementary and more readily accessible data for structural elucidation.

Data Presentation: A Comparative Analysis of Structural Validation Techniques

The following table summarizes the expected quantitative data from various analytical techniques for the structural validation of this compound. This allows for a direct comparison of the type and quality of information each method provides.

TechniqueParameterExpected Value/Observation for this compoundStructural Inference
X-ray Crystallography Crystal System & Space GroupTo be determined from diffraction dataProvides information on the symmetry and packing of molecules in the crystal lattice.
Unit Cell Dimensions (Å)To be determinedDefines the size and shape of the repeating unit in the crystal.
Bond Lengths (Å) & Angles (°)C-I: ~2.14 Å, C-N: ~1.47 Å, C-C: ~1.54 Å, C-H: ~1.09 Å; Angles: ~109.5° for sp³ carbonsProvides precise measurement of all interatomic distances and angles, confirming the covalent structure.
Absolute ConfigurationNot applicable (achiral molecule)Would determine the 3D arrangement of atoms in chiral molecules.
¹H NMR Spectroscopy Chemical Shift (δ)δ ~ 3.19 (t, 2H, CH₂ -I), ~ 2.70 (t, 2H, CH₂ -NH₂), 1.2-1.9 (m, 12H, other CH₂)Confirms the presence and connectivity of different proton environments in the molecule.
IntegrationProportional to the number of protonsVerifies the relative number of protons in each unique environment.
MultiplicityTriplets for protons on C1 and C8Provides information about the number of adjacent protons, confirming the connectivity.
¹³C NMR Spectroscopy Chemical Shift (δ)δ ~ 7.5 (C-I), ~ 42.5 (C-NH₂), 25-34 (other CH₂)Confirms the number of unique carbon environments and the presence of carbons attached to electronegative atoms.
IR Spectroscopy Wavenumber (cm⁻¹)3300-3500 (N-H stretch, two bands), 2850-2960 (C-H stretch), 1590-1650 (N-H bend), ~1250 (C-N stretch), ~500 (C-I stretch)Identifies the presence of key functional groups (primary amine, alkyl chain, and alkyl iodide).
Mass Spectrometry (EI) Molecular Ion Peak (m/z)269Confirms the molecular weight of the compound.
Fragmentation Pattern[M-I]⁺ (m/z 142), [CH₂NH₂]⁺ (m/z 30)Provides evidence for the structure based on the predictable cleavage of the molecule.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) at a constant temperature. The ideal crystal should be well-formed with dimensions of 0.1-0.3 mm.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are integrated and corrected for various factors like Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. The atomic positions and displacement parameters are then refined using full-matrix least-squares methods to achieve the best fit between the calculated and observed diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the connectivity and chemical environment of all protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, an Attenuated Total Reflectance (ATR) accessory is commonly used. A single drop of the neat liquid is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The absorption peaks in the spectrum are identified and assigned to specific functional groups based on their characteristic wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this compound. This separates the analyte from any impurities.

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI), where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of this compound and the relationship between the different analytical techniques.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound IR IR Spectroscopy Purification->IR Pure Compound MS Mass Spectrometry Purification->MS Pure Compound Structure_Confirmation Final Structure Confirmation Xray->Structure_Confirmation Definitive 3D Structure NMR->Structure_Confirmation Connectivity & Environment IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Fragmentation

Caption: Workflow for the synthesis and structural validation of this compound.

cluster_techniques Analytical Techniques cluster_info Derived Structural Information cluster_conclusion Conclusion Molecule This compound Structure Xray X-ray Crystallography Molecule->Xray Provides NMR NMR (¹H, ¹³C) Molecule->NMR Provides IR IR Spectroscopy Molecule->IR Provides MS Mass Spectrometry Molecule->MS Provides Xray_Info Bond Lengths, Angles, Crystal Packing Xray->Xray_Info NMR_Info Atom Connectivity, Chemical Environment NMR->NMR_Info IR_Info Functional Groups (NH₂, C-H, C-I) IR->IR_Info MS_Info Molecular Weight, Fragmentation Pattern MS->MS_Info Conclusion Unambiguous Structure Elucidation Xray_Info->Conclusion NMR_Info->Conclusion IR_Info->Conclusion MS_Info->Conclusion

Caption: Logical relationships between analytical techniques and derived structural information.

A Comparative Analysis of 8-Iodooctan-1-amine and 8-Bromooctan-1-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Halogenated linear alkanes bearing a terminal amine group are versatile intermediates, offering a reactive handle for nucleophilic substitution and a primary amine for amide bond formation, reductive amination, or other derivatizations. This guide provides a comparative study of two such intermediates: 8-Iodooctan-1-amine and 8-Bromooctan-1-amine (B12822555), to aid researchers in selecting the optimal reagent for their specific application.

Physicochemical Properties

PropertyThis compound (Predicted)8-Bromooctan-1-amine
Molecular Formula C₈H₁₈INC₈H₁₈BrN
Molecular Weight 255.14 g/mol 208.14 g/mol [1]
Boiling Point Higher than 8-Bromooctan-1-amine---
Density Higher than 8-Bromooctan-1-amine---
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF)Soluble in organic solvents
Stability Less stable, sensitive to lightMore stable than the iodo-analog

Note: The boiling point and density of this compound are predicted to be higher than its bromo-counterpart due to the larger atomic mass of iodine and stronger van der Waals forces. Alkyl iodides are generally less stable than alkyl bromides and can decompose upon exposure to light, often developing a violet or brown color due to the formation of iodine[2]. Therefore, this compound requires more stringent storage conditions, typically in the dark and under an inert atmosphere.

Reactivity: A Tale of Two Halogens

The primary difference in the chemical behavior of this compound and 8-Bromooctan-1-amine stems from the nature of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This fundamental difference dictates their reactivity in nucleophilic substitution reactions, a cornerstone of their utility in synthesis.

Nucleophilic Substitution: this compound is expected to be a more reactive substrate in Sₙ2 reactions compared to 8-Bromooctan-1-amine. The iodide ion is an excellent leaving group, making the displacement by a nucleophile kinetically more favorable. This enhanced reactivity can be advantageous in situations requiring milder reaction conditions or when dealing with less reactive nucleophiles.

Synthesis of this compound and 8-Bromooctan-1-amine

The synthesis of these bifunctional molecules can be challenging due to the presence of two reactive functional groups. The primary amine can act as a nucleophile, leading to potential self-reaction or other side products. Therefore, protection of the amine group is often necessary.

Synthetic Workflow Overview

G cluster_bromo Synthesis of 8-Bromooctan-1-amine cluster_iodo Synthesis of this compound 1,8-Octanediol 1,8-Octanediol 8-Bromooctan-1-ol 8-Bromooctan-1-ol 1,8-Octanediol->8-Bromooctan-1-ol HBr 8-Bromooctyl Phthalimide 8-Bromooctyl Phthalimide 8-Bromooctan-1-ol->8-Bromooctyl Phthalimide Phthalimide, DEAD, PPh3 8-Bromooctan-1-amine 8-Bromooctan-1-amine 8-Bromooctyl Phthalimide->8-Bromooctan-1-amine Hydrazine (B178648) 8-Bromooctan-1-amine_start 8-Bromooctan-1-amine Protected Amine Protected Amine 8-Bromooctan-1-amine_start->Protected Amine Protection (e.g., Boc) Protected this compound Protected this compound Protected Amine->Protected this compound NaI, Acetone (B3395972) (Finkelstein Rxn) This compound This compound Protected this compound->this compound Deprotection

Caption: General synthetic routes for 8-Bromooctan-1-amine and this compound.

Experimental Protocols

Synthesis of 8-Bromooctan-1-amine via Gabriel Synthesis:

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.

  • Preparation of N-(8-Bromooctyl)phthalimide:

    • To a solution of 8-bromooctan-1-ol, phthalimide, and triphenylphosphine (B44618) in a suitable solvent (e.g., THF), diethyl azodicarboxylate (DEAD) is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Hydrazinolysis to yield 8-Bromooctan-1-amine:

    • The N-(8-bromooctyl)phthalimide is dissolved in ethanol, and hydrazine hydrate (B1144303) is added.

    • The mixture is refluxed for several hours.

    • After cooling, the phthalhydrazide (B32825) precipitate is filtered off.

    • The filtrate is concentrated, and the resulting crude amine can be purified by distillation or by forming a hydrochloride salt.

Synthesis of this compound via Finkelstein Reaction:

The Finkelstein reaction is a classic method for converting alkyl bromides or chlorides to alkyl iodides. To prevent side reactions with the amine, it should be protected prior to the halogen exchange.

  • Protection of 8-Bromooctan-1-amine:

  • Finkelstein Reaction:

    • The protected 8-bromooctan-1-amine is dissolved in acetone, and a stoichiometric excess of sodium iodide (NaI) is added.

    • The reaction mixture is heated at reflux. The precipitation of sodium bromide (NaBr), which is insoluble in acetone, drives the reaction to completion.

    • After the reaction is complete, the precipitate is filtered off, and the acetone is evaporated. The residue is taken up in a suitable organic solvent and washed with water and brine.

  • Deprotection:

    • The resulting protected this compound is deprotected under appropriate conditions. For a Boc group, this is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.

Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted)8-Bromooctan-1-amine (Predicted)
¹H NMR -CH₂-I: ~3.2 ppm (triplet) -CH₂-NH₂: ~2.7 ppm (triplet) -NH₂: broad singlet, ~1.0-2.0 ppm-CH₂-Br: ~3.4 ppm (triplet) -CH₂-NH₂: ~2.7 ppm (triplet) -NH₂: broad singlet, ~1.0-2.0 ppm
¹³C NMR -CH₂-I: ~10 ppm-CH₂-Br: ~34 ppm
IR Spectroscopy N-H stretch: 3300-3500 cm⁻¹ (two bands) N-H bend: 1590-1650 cm⁻¹ C-I stretch: ~500-600 cm⁻¹N-H stretch: 3300-3500 cm⁻¹ (two bands) N-H bend: 1590-1650 cm⁻¹ C-Br stretch: ~500-600 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺): m/z 255. Characteristic fragmentation includes loss of iodine and alpha-cleavage adjacent to the nitrogen.Molecular Ion (M⁺): m/z 207/209 (characteristic 1:1 isotopic pattern for bromine). Fragmentation patterns are similar to the iodo-analog.

Note: The chemical shift of the methylene (B1212753) group attached to the halogen is a key distinguishing feature in the ¹H and ¹³C NMR spectra. The carbon attached to iodine will be significantly more shielded (lower ppm value) in the ¹³C NMR spectrum compared to the carbon attached to bromine.

Applications in Drug Development

Both this compound and 8-Bromooctan-1-amine are valuable intermediates in drug discovery. They can be used to introduce an eight-carbon linker with a terminal amine. This "linkerology" is crucial for developing molecules like Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies where precise spacing between a targeting moiety and an effector molecule is required.

Logical Relationship in PROTAC Synthesis

G Target_Protein_Ligand Target_Protein_Ligand PROTAC PROTAC Target_Protein_Ligand->PROTAC Linker Linker Linker->PROTAC E3_Ligase_Ligand E3_Ligase_Ligand E3_Ligase_Ligand->PROTAC 8_Halo_Amine 8-Iodo/Bromooctan-1-amine 8_Halo_Amine->Linker Forms part of the linker

Caption: Role of 8-halo-octan-1-amines as precursors for linkers in PROTACs.

The choice between the iodo and bromo derivative will depend on the specific synthetic strategy. The higher reactivity of this compound may be beneficial for coupling with sensitive or sterically hindered substrates, potentially allowing for lower reaction temperatures and shorter reaction times. Conversely, the greater stability and lower cost of 8-Bromooctan-1-amine may make it the preferred choice for large-scale synthesis or when harsh reaction conditions are required for other synthetic steps.

Conclusion

Both this compound and 8-Bromooctan-1-amine are valuable bifunctional building blocks for chemical synthesis and drug development. The primary distinguishing factor is the reactivity of the carbon-halogen bond, with the iodo derivative being the more reactive and less stable of the two. Researchers should consider the required reaction conditions, the nature of the nucleophile, and the overall synthetic strategy when selecting between these two reagents. While experimental data for this compound is scarce, its properties and reactivity can be reliably predicted, allowing for its effective incorporation into synthetic planning.

References

A Comparative Guide to Purity Analysis of Synthetic 8-Iodooctan-1-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 8-Iodooctan-1-amine is a critical step in the validation of research outcomes and the development of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for purity assessment, offering high resolution and quantitative accuracy.[1] This guide provides an objective comparison of a standard Reversed-Phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by detailed experimental protocols and representative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used analytical technique for separating, identifying, and quantifying components in a mixture.[1] For non-chromophoric compounds like this compound, derivatization with a UV-active agent is often employed to enhance detection by a UV detector.[2][3][4] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used for detection without derivatization. This guide will focus on a pre-column derivatization method followed by RP-HPLC with UV detection due to its widespread availability and sensitivity.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

1. Derivatization:

  • Reagent: Dansyl chloride is a common derivatizing agent for primary amines, rendering them fluorescent and UV-active.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile (B52724).

    • To 100 µL of the sample solution, add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Vortex the mixture and heat at 60 °C for 30 minutes in the dark.

    • After cooling to room temperature, add 100 µL of a 2% (v/v) solution of acetic acid in acetonitrile to quench the reaction.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[5]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[5]

    • Gradient: 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 340 nm (for dansyl derivatives).

    • Injection Volume: 10 µL.

Data Presentation: HPLC Purity Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The following table presents representative data for a hypothetical analysis.

ParameterResult
Retention Time (Main Peak)12.5 minutes
Purity (Area %)98.5%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Derivatize with Dansyl Chloride Dissolve->Derivatize Quench Quench Reaction Derivatize->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (340 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. For primary amines, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[6] Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent for amines in GC analysis.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization:

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Procedure:

    • Dissolve 1 mg of the this compound sample in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane (B92381) for injection.

2. GC-MS Conditions:

  • Instrument: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: Rxi-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[6]

    • Injector Temperature: 270 °C.[6]

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Dissolve_GC Dissolve in Dichloromethane Sample_GC->Dissolve_GC Derivatize_GC Derivatize with TFAA Dissolve_GC->Derivatize_GC Evaporate_GC Evaporate to Dryness Derivatize_GC->Evaporate_GC Reconstitute_GC Reconstitute in Hexane Evaporate_GC->Reconstitute_GC Inject_GC Inject into GC-MS Reconstitute_GC->Inject_GC Separate_GC 5MS Column Separation Inject_GC->Separate_GC Detect_MS Mass Spectrometry Detection Separate_GC->Detect_MS TIC Generate Total Ion Chromatogram Detect_MS->TIC Identify Identify Peaks by Mass Spectra TIC->Identify Calculate_Purity Calculate Purity Identify->Calculate_Purity

Caption: Workflow for the GC-MS purity analysis of this compound.

Comparison of HPLC and GC-MS for Purity Analysis

The choice of analytical method depends on several factors, including the nature of the analyte, the expected impurities, and the available instrumentation.

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[1]Suitable for volatile and semi-volatile compounds that are thermally stable.
Sensitivity High sensitivity, especially with fluorescent derivatization.Excellent sensitivity, often in the picogram range.[6]
Selectivity Good selectivity based on chromatographic separation.Very high selectivity due to both chromatographic separation and mass spectrometric detection, allowing for definitive peak identification.
Impurity ID Requires coupling to a mass spectrometer (LC-MS) for definitive identification of unknown impurities.Provides structural information about impurities from their mass spectra, aiding in identification.
Sample Throughput Can be automated for high throughput analysis.Generally has a longer run time per sample compared to modern UHPLC methods.
Derivatization Often required for compounds lacking a chromophore.[2][3]Frequently necessary for polar compounds to improve volatility and peak shape.[6]

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of synthetic this compound.

  • RP-HPLC with pre-column derivatization offers a robust and sensitive method that is widely accessible in most analytical laboratories. It is particularly well-suited for routine quality control where the impurity profile is relatively well-known.

  • GC-MS provides superior selectivity and the inherent ability to identify unknown impurities based on their mass fragmentation patterns. This makes it an invaluable tool during process development and for comprehensive characterization of the compound.

For a complete and orthogonal approach to purity validation, the use of both HPLC and an alternative method like GC-MS is often recommended to ensure that all potential impurities are detected and quantified accurately.

References

Benchmarking the performance of 8-Iodooctan-1-amine in a specific reaction

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, selecting the optimal reagent is paramount for reaction efficiency and yield. This guide provides a comparative performance benchmark of 8-Iodooctan-1-amine in a representative nucleophilic substitution reaction, contextualized with its potential applications in bioconjugation. The information presented is based on established principles of organic chemistry, supported by data extrapolated from analogous reactions.

Principles of Reactivity: The Halogen Leaving Group

In nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reaction kinetics. The reactivity of haloalkanes follows the trend: R-I > R-Br > R-Cl > R-F.[1] This is because the carbon-halogen bond strength decreases down the group, with the carbon-iodine bond being the weakest.[2][3] A weaker bond requires less energy to break, facilitating the displacement of the halide ion by a nucleophile.[1] Consequently, iodoalkanes like this compound are generally the most reactive among their halogen counterparts.[1]

Performance in Nucleophilic Substitution

To illustrate the performance of this compound, we present a comparative analysis for a hypothetical nucleophilic substitution reaction with sodium azide (B81097) to form 8-azidooctan-1-amine (B8087280). This reaction is a common pathway for introducing an azide moiety for subsequent "click chemistry" applications.

Table 1: Comparative Performance of 8-Halo-octan-1-amines in Azide Synthesis

ReagentRelative Reaction Rate (Expected)Typical Reaction ConditionsExpected YieldKey Considerations
This compound Very FastRoom temperature, short reaction timeHigh (>90%)Prone to side reactions if not controlled; may require milder conditions.
8-Bromooctan-1-amine FastMild heating (e.g., 50-70 °C)Good (70-90%)A good balance of reactivity and stability.
8-Chlorooctan-1-amine SlowHigher temperatures, longer reaction timesModerate (50-70%)Requires more forcing conditions, which can lead to byproducts.

Note: The data in this table is based on established principles of leaving group ability in S_N2 reactions and represents expected outcomes rather than direct experimental results for these specific compounds.

Experimental Protocol: Synthesis of 8-Azidooctan-1-amine

This protocol outlines a general procedure for the synthesis of 8-azidooctan-1-amine from an 8-halo-octan-1-amine.

Materials:

  • 8-Halo-octan-1-amine (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the 8-halo-octan-1-amine in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture.

  • The reaction temperature and time are adjusted based on the starting material (see Table 1). For this compound, the reaction is typically stirred at room temperature for 2-4 hours. For 8-bromooctan-1-amine, the mixture may be heated to 60°C for 6-8 hours. For 8-chlorooctan-1-amine, heating at 80-90°C for 12-24 hours may be necessary.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography if necessary.

Application in Bioconjugation

This compound is a bifunctional linker, containing an amine for conjugation to a biomolecule (e.g., via amide bond formation with a carboxylic acid) and a reactive iodo group for subsequent modification. The high reactivity of the iodo group allows for efficient coupling with thiol-containing molecules, making it a potential tool in creating antibody-drug conjugates or labeling proteins.[4][5]

Table 2: Comparison of this compound with Other Amine-Reactive Linkers

Linker Functional GroupTarget ResidueBond FormedReaction SpeedSpecificity
Alkyl Iodide (e.g., this compound) Cysteine (Thiol)ThioetherVery FastHigh
NHS Ester Lysine (Amine)AmideFastModerate
Maleimide Cysteine (Thiol)ThioetherFastHigh
Isothiocyanate Lysine (Amine)ThioureaModerateModerate

Visualizing Reaction Mechanisms and Workflows

To further clarify the utility of this compound, the following diagrams illustrate its role in a nucleophilic substitution reaction and a potential bioconjugation workflow.

sn2_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products N3- N₃⁻ TS [N₃---C---I]⁻      |  H₂(CH₂)₆CH₂-NH₂ N3-->TS Nucleophilic Attack Substrate I-CH₂(CH₂)₆CH₂-NH₂ Substrate->TS Product N₃-CH₂(CH₂)₆CH₂-NH₂ TS->Product Bond Formation I- I⁻ TS->I- Leaving Group Departure

Caption: S_N2 reaction mechanism of this compound with an azide nucleophile.

bioconjugation_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Thiol Conjugation Biomolecule Biomolecule-COOH (e.g., Antibody) EDC_NHS EDC, NHS Biomolecule->EDC_NHS AmineLinker H₂N-(CH₂)₈-I (this compound) AmineLinker->EDC_NHS Intermediate Biomolecule-CONH-(CH₂)₈-I EDC_NHS->Intermediate FinalConjugate Biomolecule-CONH-(CH₂)₈-S-Payload Intermediate->FinalConjugate Payload Payload-SH (e.g., Drug, Dye) Payload->FinalConjugate

References

A Comparative Guide to Isotopic Labeling of Primary Amines: A Hypothetical Look at 8-Iodooctan-1-amine versus Established Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone technique for elucidating metabolic pathways, quantifying proteins, and tracing the fate of molecules in biological systems. While a variety of reagents exist for labeling primary amines, this guide provides a comparative analysis of established methods alongside a hypothetical exploration of 8-Iodooctan-1-amine as a potential labeling agent. The absence of documented isotopic labeling studies utilizing this compound necessitates a theoretical approach to its application, juxtaposed with the proven performance of commercially available alternatives.

This guide will delve into the reaction chemistries, potential applications, and experimental workflows of various amine-reactive isotopic labeling strategies. By presenting quantitative data in structured tables and illustrating complex processes with clear diagrams, we aim to provide a comprehensive resource for selecting the appropriate labeling strategy for your research needs.

Hypothetical Isotopic Labeling with this compound

This compound possesses two key features for potential isotopic labeling: a primary amine group and an iodine atom. The primary amine could be isotopically labeled with ¹⁵N, or the alkyl chain could be substituted with ¹³C or deuterium (B1214612) (²H). Furthermore, the iodine atom could be replaced with a radioactive isotope, such as ¹²⁵I or ¹³¹I, for applications in radio-imaging or autoradiography.

Theoretically, an isotopically labeled this compound could be used as a "tag" to be conjugated to other molecules of interest, for example, through cross-linking to a protein or another small molecule. However, its utility would be highly dependent on the development of a specific and efficient conjugation chemistry.

Comparison with Established Amine-Reactive Labeling Reagents

The field of isotopic labeling already has a robust toolkit of reagents for targeting primary amines. These can be broadly categorized based on their reactive chemistry and the type of isotope they incorporate. Below, we compare the hypothetical use of this compound with some of the most common classes of amine-reactive labeling reagents.

Table 1: Comparison of Amine-Reactive Isotopic Labeling Reagents
FeatureHypothetical this compoundNHS-Ester Reagents (e.g., TMT, iTRAQ)Reductive Amination (Dimethyl Labeling)
Reactive Group Primary amine (for labeling the molecule itself)N-Hydroxysuccinimide (NHS) esterFormaldehyde
Target Functional Group Dependant on conjugation chemistryPrimary amines (N-terminus, Lysine)Primary and secondary amines
Isotopes ¹⁵N, ¹³C, ²H, ¹²⁵I, ¹³¹I¹³C, ¹⁵N¹³C, ²H
Detection Method Mass Spectrometry, RadioactivityMass Spectrometry (MS/MS reporter ions)Mass Spectrometry (MS1 mass shift)
Multiplexing Limited (likely 2-plex)High (up to 18-plex with TMTpro)Up to 3-plex
Primary Application Tracer studies, Radio-imagingQuantitative proteomicsQuantitative proteomics
Advantages Potential for dual-modality (MS and radio)High multiplexing, well-established workflowsCost-effective, simple procedure
Disadvantages No established chemistry, potential for side reactionsHigher cost, potential for side reactions (e.g., tyrosine labeling)Lower multiplexing capacity

Experimental Protocols

General Protocol for NHS-Ester Labeling of Peptides (e.g., TMT)

This protocol outlines a typical workflow for labeling peptide samples for quantitative proteomics analysis using Tandem Mass Tags (TMT).

  • Sample Preparation:

    • Lyse cells or tissues and extract proteins.

    • Reduce and alkylate cysteine residues.

    • Digest proteins into peptides using an enzyme such as trypsin.

    • Desalt and quantify the peptide samples.

  • Labeling Reaction:

    • Resuspend dried peptides in a labeling buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.5).

    • Dissolve the amine-reactive TMT reagent in an anhydrous organic solvent (e.g., acetonitrile).

    • Add the TMT reagent to the corresponding peptide sample and incubate at room temperature for 1 hour.[1]

  • Quenching and Pooling:

    • Quench the labeling reaction by adding a solution containing a primary amine, such as hydroxylamine, and incubate for 15 minutes.[1]

    • Combine the individually labeled samples into a single mixture.

  • Sample Cleanup and Analysis:

    • Desalt the pooled sample using a C18 solid-phase extraction method.

    • Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Protocol for Labeling a Target Protein with Radioiodinated this compound

This protocol is a theoretical workflow and would require significant optimization.

  • Synthesis of Radioiodinated this compound:

    • Synthesize a precursor molecule, such as 8-(tributylstannyl)octan-1-amine.

    • Perform an electrophilic radioiodination reaction using Na[¹²⁵I] and an oxidizing agent like Chloramine-T to replace the tributyltin group with ¹²⁵I.[2]

    • Purify the resulting [¹²⁵I]this compound.

  • Conjugation to Target Protein:

    • Activate a carboxyl group on the target protein using a carbodiimide (B86325) crosslinker (e.g., EDC).

    • Add the [¹²⁵I]this compound to the activated protein solution. The primary amine of the labeling reagent will react with the activated carboxyl group to form a stable amide bond.

    • Incubate the reaction mixture under optimized conditions (pH, temperature, time).

  • Purification and Analysis:

    • Quench the reaction.

    • Purify the labeled protein from unreacted labeling reagent and byproducts using size-exclusion chromatography.

    • Analyze the labeled protein by SDS-PAGE and autoradiography to confirm successful labeling.

Visualizing the Workflows and Chemistries

To better understand the processes described, the following diagrams illustrate the key workflows and chemical reactions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction Digestion Enzymatic Digestion ProteinExtraction->Digestion Desalting Peptide Desalting Digestion->Desalting Labeling Addition of Amine-Reactive Isotopic Reagent Desalting->Labeling Pooling Sample Pooling Labeling->Pooling LCMS LC-MS/MS Analysis Pooling->LCMS

Caption: General workflow for isotopic labeling in quantitative proteomics.

Caption: Reaction of an NHS-ester with a primary amine on a peptide.

Caption: Hypothetical conjugation of radioiodinated this compound.

Conclusion

While this compound is not a recognized reagent for isotopic labeling studies, a theoretical exploration of its potential highlights the fundamental principles of designing such molecules. The comparison with established, amine-reactive reagents like NHS-esters and the reagents used for reductive amination underscores the advanced state of the field.[3] For researchers embarking on quantitative proteomics or metabolic tracing studies, the selection of a labeling strategy should be guided by the specific research question, the required level of multiplexing, and the available analytical instrumentation. The established methods offer robust and well-documented workflows, ensuring reliable and reproducible results.

References

Navigating the Reaction Pathways of 8-Iodooctan-1-amine: A Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and controlling the regioselectivity of bifunctional molecules like 8-iodooctan-1-amine is paramount for the efficient synthesis of target compounds. This guide provides a comparative analysis of the competing intramolecular and intermolecular reaction pathways of this compound, supported by established chemical principles and analogous experimental data for long-chain haloamines.

The reactivity of this compound is characterized by the presence of two key functional groups: a primary amine and a primary alkyl iodide. This duality allows for two primary reaction pathways under nucleophilic substitution conditions: an intramolecular cyclization to form the nine-membered ring, azacyclononane, and an intermolecular N-alkylation, leading to the formation of dimers, oligomers, or reaction with other added nucleophiles. The preferred pathway, and thus the major product, is highly dependent on the reaction conditions.

Intramolecular vs. Intermolecular N-Alkylation: A Tale of Two Concentrations

The fundamental principle governing the regioselectivity of reactions with this compound is the effect of concentration on reaction kinetics.

  • Intramolecular Cyclization: This is a unimolecular reaction where the amine and the alkyl iodide are part of the same molecule. The rate of this reaction is primarily dependent on the concentration of the this compound itself. At very low concentrations, the probability of the amine group of one molecule encountering the iodide tail of the same molecule is significantly higher than encountering another molecule. This kinetically favors the formation of the cyclic product, azacyclononane.

  • Intermolecular N-Alkylation: This is a bimolecular reaction that occurs between two separate molecules of this compound or between this compound and another nucleophile. The rate of this reaction is dependent on the concentrations of both reacting species. At higher concentrations, the likelihood of collisions between different molecules increases, thus favoring the intermolecular pathway and leading to the formation of linear dimers and polymers.

The interplay between these two pathways can be visualized in the following workflow:

G cluster_conditions Reaction Conditions High_Concentration High Concentration Intermolecular_Pathway Intermolecular Pathway (Second-Order Kinetics) High_Concentration->Intermolecular_Pathway Favors Low_Concentration Low Concentration Intramolecular_Pathway Intramolecular Pathway (First-Order Kinetics) Low_Concentration->Intramolecular_Pathway Favors This compound This compound This compound->Intramolecular_Pathway This compound->Intermolecular_Pathway Azacyclononane Azacyclononane (Cyclic Product) Intramolecular_Pathway->Azacyclononane Dimer_Oligomer Dimer/Oligomer (Linear Products) Intermolecular_Pathway->Dimer_Oligomer

Figure 1. Logical relationship between concentration and reaction pathway for this compound.

Comparative Analysis of Reaction Conditions

While specific quantitative data for the regioselectivity of this compound reactions is not extensively available in the literature, we can draw strong analogies from studies on similar long-chain ω-haloamines. The following table summarizes the expected outcomes based on these established principles.

Reaction ConditionExpected Major ProductRationaleAnalogous System Performance
High Dilution (<0.01 M) in a non-polar, aprotic solvent (e.g., Toluene) with a non-nucleophilic base (e.g., Proton Sponge®) at elevated temperature.Azacyclononane (Intramolecular Cyclization)Low concentration minimizes intermolecular interactions. A non-nucleophilic base prevents competition with the primary amine. Non-polar solvent discourages charge separation in the transition state of intermolecular reactions.Studies on the cyclization of ω-bromoamines show a significant increase in the yield of the corresponding cyclic amine under high dilution conditions.
High Concentration (>1 M) in a polar, aprotic solvent (e.g., DMF) with a strong base (e.g., K₂CO₃).Dimer, Oligomers (Intermolecular N-Alkylation)High concentration promotes collisions between molecules. A polar aprotic solvent stabilizes the charged transition state of the Sₙ2 reaction.N-alkylation of primary amines with long-chain alkyl halides in polar solvents at high concentrations typically leads to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts due to over-alkylation.
Reaction with an External Nucleophile (e.g., excess secondary amine) at moderate concentration.N-substituted this compoundThe external nucleophile, if more reactive or in large excess, will outcompete the intramolecular cyclization.The reaction of 1-bromooctane (B94149) with an excess of a primary or secondary amine yields the corresponding N-octyl-substituted amine as the major product.

Experimental Protocols: Foundational Methodologies

The following are detailed experimental protocols for achieving either intramolecular cyclization or intermolecular N-alkylation, based on general procedures for these types of transformations.

Protocol 1: Synthesis of Azacyclononane (Intramolecular Cyclization)

This protocol is designed to favor the intramolecular pathway through high dilution.

Materials:

  • This compound

  • High-purity, anhydrous toluene (B28343)

  • Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • To the flask, add anhydrous toluene to a volume calculated to achieve a final concentration of this compound of 0.005 M.

  • Add Proton Sponge® (1.2 equivalents) to the toluene and heat the mixture to reflux.

  • Dissolve this compound (1 equivalent) in a separate portion of anhydrous toluene.

  • Using the dropping funnel, add the solution of this compound to the refluxing toluene solution dropwise over a period of 8-12 hours. The slow addition is crucial to maintain a low concentration of the starting material in the reaction flask.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the protonated Proton Sponge®.

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining Proton Sponge®, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield azacyclononane.

Protocol 2: Intermolecular N-Alkylation of Octylamine (B49996) with 1-Iodooctane (B127717) (Analogous System)

This protocol illustrates the conditions that favor intermolecular reactions.

Materials:

  • Octylamine

  • 1-Iodooctane

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add octylamine (1 equivalent), anhydrous DMF (to achieve a concentration of ~1 M), and anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-iodooctane (1.1 equivalents) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N,N-dioctylamine and any over-alkylation products.

Visualizing the Reaction Choice

The decision point for the reaction of this compound can be represented as a logical flow diagram.

G Start This compound Condition [Concentration] Start->Condition Low_Conc Low Condition->Low_Conc < 0.01 M High_Conc High Condition->High_Conc > 0.1 M Intramolecular Intramolecular Cyclization Low_Conc->Intramolecular Intermolecular Intermolecular N-Alkylation High_Conc->Intermolecular Product_Cyclic Azacyclononane Intramolecular->Product_Cyclic Product_Linear Dimer/Oligomer Intermolecular->Product_Linear

Figure 2. Decision workflow for the reaction of this compound based on concentration.

Conclusion

The regioselectivity of reactions involving this compound is a classic example of kinetic control, where the reaction conditions, particularly concentration, dictate the product distribution. For the synthesis of the nine-membered heterocycle, azacyclononane, high-dilution conditions are essential to favor the intramolecular pathway. Conversely, higher concentrations will lead to intermolecular N-alkylation, resulting in linear products. By carefully selecting the experimental setup, researchers can effectively steer the reaction towards the desired outcome, a critical consideration in the synthesis of complex molecules for pharmaceutical and other applications.

Cross-Validation of Analytical Methods for 8-Iodooctan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8-Iodooctan-1-amine, a molecule combining a primary aliphatic amine with a halogenated alkyl chain, is critical in various research and development settings. Due to the absence of direct cross-validation studies for this specific analyte, this guide provides a comparative analysis of suitable analytical methodologies based on established techniques for structurally related aliphatic amines and halogenated compounds. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) followed by derivatization, supported by detailed experimental protocols and performance data drawn from analogous compounds.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method for this compound hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Both GC-MS and HPLC-UV with derivatization offer robust and reliable approaches for the quantification of this compound.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the analysis of aliphatic amines and halogenated compounds using GC-MS and HPLC-UV, which can be expected for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (with Derivatization)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 62 - 105%70 - 109%
Precision (%RSD) < 8% (intraday and interday)< 5%
Limit of Detection (LOD) 0.117 - 1.527 pg/mL (for derivatized amines)Analyte and derivatizing agent dependent
Limit of Quantification (LOQ) Analyte dependentAnalyte dependent

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV with derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile compounds. For a primary amine like this compound, derivatization is recommended to improve chromatographic performance and sensitivity.

1. Sample Preparation (Derivatization)

  • To 1 mL of the sample solution containing this compound, add 1 mL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 10.5).

  • Add 100 µL of a derivatizing agent, such as pentafluorobenzoyl chloride (PFBOC) in a suitable solvent (e.g., acetone).

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 15-30 minutes.

  • Extract the derivatized analyte using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Collect the organic layer and, if necessary, evaporate to a smaller volume under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

Primary aliphatic amines lack a strong chromophore, making derivatization necessary for sensitive UV detection.[1]

1. Sample Preparation (Pre-column Derivatization)

  • To 100 µL of the sample solution containing this compound, add 100 µL of a borate (B1201080) buffer (e.g., 0.1 M, pH 9.0).

  • Add 200 µL of a derivatizing agent solution, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetone.

  • Vortex the mixture and let it react in the dark at room temperature for 10-20 minutes.

  • Add a quenching reagent, such as an amino acid solution (e.g., glycine), to react with the excess derivatizing agent.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with 50% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Set at the maximum absorbance of the derivatized this compound (e.g., 266 nm for FMOC derivatives).[1]

  • Injection Volume: 10 µL.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Buffer Add Buffer Sample->Buffer Deriv Add Derivatizing Agent (e.g., PFBOC) Buffer->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample containing This compound Buffer Add Buffer Sample->Buffer Deriv Add Derivatizing Agent (e.g., FMOC-Cl) Buffer->Deriv Quench Quench Excess Reagent Deriv->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation GCMS GC-MS Method Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD / LOQ GCMS->LOD_LOQ Analyze Analyze Identical Samples with Both Methods GCMS->Analyze HPLCUV HPLC-UV Method HPLCUV->Linearity HPLCUV->Accuracy HPLCUV->Precision HPLCUV->LOD_LOQ HPLCUV->Analyze Compare Compare Results (e.g., Bland-Altman plot, t-test) Analyze->Compare Assess Assess Agreement & Bias Compare->Assess

References

A Comparative Guide to the Reaction Products of 8-Iodooctan-1-amine: Structural Analysis and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the likely reaction products of 8-iodooctan-1-amine, focusing on its propensity for intramolecular cyclization versus intermolecular reactions. We present a comparative overview of synthetic methodologies, supported by experimental data, to offer insights into product formation and structural characterization. This document is intended to aid researchers in selecting appropriate synthetic strategies and in understanding the structural attributes of the resulting products.

Introduction

This compound is a bifunctional molecule possessing a primary amine and a primary alkyl iodide. This unique structure allows for competitive intramolecular and intermolecular nucleophilic substitution reactions. The outcome of the reaction is highly dependent on the reaction conditions, particularly the concentration of the starting material and the nature of the base employed.

Intramolecular Cyclization: At low concentrations, this compound is predisposed to undergo an intramolecular SN2 reaction, where the terminal amine acts as a nucleophile, displacing the iodide to form the eight-membered heterocyclic compound, azocane (B75157) (also known as heptamethyleneimine or octahydroazocine). This cyclization is entropically favored at high dilution.

Intermolecular Reaction: At higher concentrations, the likelihood of intermolecular reactions increases. In this scenario, the amine of one molecule can react with the alkyl iodide of another, leading to the formation of dimers, oligomers, or polymers. A common intermolecular reaction product is the N,N'-dioctyl-1,8-octanediamine.

This guide will compare the intramolecular cyclization to form azocane with alternative synthetic routes to this key product and will also explore the potential for intermolecular reactions.

Data Presentation: Comparison of Synthetic Routes to Azocane

The following table summarizes quantitative data for the primary intramolecular cyclization of this compound and compares it with alternative synthetic methodologies for producing azocane.

ParameterIntramolecular Cyclization of this compound (Representative)Reductive Amination of Azocan-2-oneRing Expansion of Cycloheptanone
Product AzocaneAzocaneAzocane
Starting Material This compoundAzocan-2-one (Caprolactam)Cycloheptanone
Key Transformation Intramolecular nucleophilic substitutionLactam reductionBeckmann rearrangement followed by reduction
Reported Yield ~70-85% (estimated)>90%~60-75%
Reaction Time 12-24 hours4-8 hours24-48 hours (multi-step)
Reaction Temperature 80-100 °C0 °C to reflux0 °C to 100 °C
Key Reagents Base (e.g., K₂CO₃, NaH)Reducing agent (e.g., LiAlH₄, NaBH₄)Hydroxylamine, Acid (e.g., H₂SO₄), Reducing agent
Solvent High-boiling, non-polar solvent (e.g., Toluene (B28343), Xylene)Anhydrous ether, THFVaries by step

Experimental Protocols

Intramolecular Cyclization of this compound to Azocane (Representative Protocol)

Methodology: This protocol is based on general procedures for the intramolecular cyclization of long-chain haloamines.

  • Reaction Setup: A solution of this compound (1.0 eq) in a high-boiling solvent such as toluene or xylene is prepared at high dilution (e.g., 0.01 M) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Execution: A slight excess of a non-nucleophilic base, such as potassium carbonate (1.5 eq), is added to the solution. The reaction mixture is heated to reflux (approximately 110-140 °C) and stirred vigorously for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure azocane.

Synthesis of N,N'-dioctyl-1,8-octanediamine (Intermolecular Reaction)

Methodology: This protocol describes a typical intermolecular N-alkylation of a primary amine with an alkyl halide.

  • Reaction Setup: this compound (2.0 eq) and a base such as potassium carbonate (3.0 eq) are combined in a suitable solvent like DMF or acetonitrile (B52724) in a round-bottom flask.

  • Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N,N'-dioctyl-1,8-octanediamine.

Structural Analysis of Reaction Products

The structural elucidation of the reaction products relies on a combination of spectroscopic techniques.

TechniqueAzocane (Intramolecular Product)N,N'-dioctyl-1,8-octanediamine (Intermolecular Product)
¹H NMR Broad multiplet around 2.7-2.9 ppm (-CH₂-N-CH₂-), multiplet around 1.5-1.7 ppm for the other methylene (B1212753) protons, and a singlet for the N-H proton.Triplets around 2.5-2.7 ppm for -CH₂-N-, multiplets around 1.2-1.6 ppm for the long alkyl chains, and a broad singlet for the N-H protons.
¹³C NMR Signal around 45-50 ppm for the carbons adjacent to the nitrogen, and other signals in the aliphatic region (25-35 ppm).Signals for the carbons adjacent to the nitrogen atoms and multiple signals in the aliphatic region for the octyl chains.
IR Spectroscopy N-H stretching vibration around 3300-3400 cm⁻¹ (usually a single sharp peak for secondary amines), C-H stretching below 3000 cm⁻¹.[1]N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretching below 3000 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 113.Molecular ion peak (M⁺) at m/z = 340.

Mandatory Visualizations

Intramolecular_vs_Intermolecular cluster_intra Intramolecular Pathway (High Dilution) cluster_inter Intermolecular Pathway (High Concentration) This compound This compound Intramolecular\nNucleophilic Attack Intramolecular Nucleophilic Attack This compound->Intramolecular\nNucleophilic Attack Base Intermolecular\nNucleophilic Attack Intermolecular Nucleophilic Attack This compound->Intermolecular\nNucleophilic Attack Base, another molecule Azocane Azocane Intramolecular\nNucleophilic Attack->Azocane Dimer N,N'-dioctyl-1,8-octanediamine Intermolecular\nNucleophilic Attack->Dimer

Caption: Reaction pathways of this compound.

Azocane_Synthesis_Alternatives cluster_main Primary Synthesis cluster_alt1 Alternative Route 1 cluster_alt2 Alternative Route 2 This compound This compound Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization Azocane1 Azocane Intramolecular Cyclization->Azocane1 Azocan-2-one Azocan-2-one Lactam Reduction Lactam Reduction Azocan-2-one->Lactam Reduction Azocane2 Azocane Lactam Reduction->Azocane2 Cycloheptanone Cycloheptanone Beckmann Rearrangement\n& Reduction Beckmann Rearrangement & Reduction Cycloheptanone->Beckmann Rearrangement\n& Reduction Azocane3 Azocane Beckmann Rearrangement\n& Reduction->Azocane3

References

Safety Operating Guide

Essential Safety and Operational Guide for 8-Iodooctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 8-Iodooctan-1-amine. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategoryMinimum RequirementSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[3][4][5] Ensure gloves have a sufficient thickness (e.g., 0.4 mm for nitrile rubber) and a breakthrough time appropriate for the duration of handling.[3][4] Always inspect gloves for damage before use and replace them immediately if compromised.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesUse of a face shield in addition to goggles is required when there is a risk of splashing or a highly exothermic reaction.[6] Eye protection must meet ANSI Z.87.1 standards.
Skin and Body Protection Flame-retardant lab coatA flame-retardant and chemical-resistant lab coat or apron should be worn.[6] For larger quantities or increased risk of exposure, a chemical-protection suit may be necessary.[3][4]
Respiratory Protection Use in a well-ventilated area or fume hoodIf engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[6][7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) for similar compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Ensure proper ventilation (fume hood functional) prep_ppe->prep_workspace handle_weigh Weigh/measure this compound in a fume hood prep_workspace->handle_weigh Proceed when safe handle_transfer Transfer chemical carefully to reaction vessel handle_weigh->handle_transfer handle_reaction Perform reaction under inert atmosphere if necessary handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate After reaction completion cleanup_dispose_waste Dispose of waste in designated halogenated organic waste container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.